molecular formula C5H8N2O B3030628 2-Isoxazol-4-YL-ethylamine CAS No. 933726-31-9

2-Isoxazol-4-YL-ethylamine

Cat. No.: B3030628
CAS No.: 933726-31-9
M. Wt: 112.13
InChI Key: RQHDCARIPQMUKF-UHFFFAOYSA-N
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Description

2-Isoxazol-4-YL-ethylamine is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13. The purity is usually 95%.
BenchChem offers high-quality 2-Isoxazol-4-YL-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isoxazol-4-YL-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2-oxazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHDCARIPQMUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695964
Record name 2-(1,2-Oxazol-4-yl)ethan-1-amine
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Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933726-31-9
Record name 4-Isoxazoleethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933726-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,2-Oxazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Isoxazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazole Moiety in Drug Discovery

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a molecule is paramount to predicting its behavior in a biological system. This guide provides a comprehensive technical overview of 2-(Isoxazol-4-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry.

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of electronic and structural properties, making it a valuable scaffold in drug design.[1] The isoxazole moiety can influence a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, all of which are critical determinants of pharmacokinetic and pharmacodynamic profiles. Its presence in a variety of approved drugs and clinical candidates underscores its importance in the development of therapeutics for a wide range of diseases.[1] This guide will delve into the key physicochemical parameters of 2-(Isoxazol-4-yl)ethanamine, providing both theoretical understanding and practical experimental protocols for their determination.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.

PropertyValueSource
IUPAC Name 2-(Isoxazol-4-yl)ethanamineN/A
Synonyms 2-Isoxazol-4-YL-ethylamineN/A
CAS Number 1187928-51-3 (for hydrochloride salt)
Molecular Formula C₅H₈N₂O (free base)N/A
Molecular Weight 112.13 g/mol (free base)N/A
Molecular Formula (HCl) C₅H₉ClN₂O
Molecular Weight (HCl) 148.59 g/mol
Physical Appearance White to light yellow solid (hydrochloride salt)

Predicted Physicochemical Properties

In the absence of extensive experimental data for 2-(Isoxazol-4-yl)ethanamine, computational methods provide valuable estimates for key physicochemical properties. These predictions are crucial for initial assessments in drug discovery pipelines. The following values were predicted using established cheminformatics software.

ParameterPredicted ValueSignificance in Drug Development
pKa 9.8 (most basic)Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions.
logP -0.5Indicates the lipophilicity of the neutral form, influencing membrane permeability and distribution.

Ionization Constant (pKa): A Determinant of Biological Behavior

The pKa of a molecule dictates its charge state at a given pH. For an amine-containing compound like 2-(Isoxazol-4-yl)ethanamine, the basicity of the primary amine is a critical parameter.

Causality Behind Experimental Choices

Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of pH changes upon addition of a titrant. This method allows for the precise determination of the inflection point, which corresponds to the pKa.

Experimental Protocol: Potentiometric Titration

This protocol outlines a self-validating system for the determination of the pKa of 2-(Isoxazol-4-yl)ethanamine hydrochloride.

Materials:

  • 2-(Isoxazol-4-yl)ethanamine hydrochloride

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

  • Deionized water, high purity

  • Calibrated pH meter and electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

Procedure:

  • Solution Preparation: Accurately weigh and dissolve a known amount of 2-(Isoxazol-4-yl)ethanamine hydrochloride in deionized water to create a solution of approximately 0.01 M.

  • Titration Setup: Place a known volume of the amine solution into a beaker with a stir bar. Immerse the calibrated pH electrode into the solution.

  • Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For more precise determination, a first or second derivative plot can be used to identify the equivalence point.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.01 M Amine Solution C Titrate with NaOH A->C B Standardize 0.1 M NaOH B->C D Record pH vs. Volume C->D E Plot pH vs. Volume D->E F Determine Equivalence Point E->F G Calculate pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): Gatekeeper of Membrane Permeability

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical indicator of a drug's ability to cross biological membranes.

Causality Behind Experimental Choices

The shake-flask method is a direct and reliable way to determine the logP of a compound. While other methods like HPLC-based estimations exist, the shake-flask method provides a direct measure of the partitioning equilibrium.

Experimental Protocol: Shake-Flask Method for logP Determination

This protocol provides a robust method for determining the logP of 2-(Isoxazol-4-yl)ethanamine.

Materials:

  • 2-(Isoxazol-4-yl)ethanamine

  • n-Octanol, reagent grade

  • Phosphate buffer (pH 7.4)

  • Separatory funnel or vials

  • Shaker

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together and allowing the phases to separate.

  • Compound Addition: Prepare a stock solution of 2-(Isoxazol-4-yl)ethanamine in the pre-saturated aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate Solvents B Prepare Stock Solution A->B C Mix Aqueous and Octanol Phases B->C D Shake to Equilibrate C->D E Separate Phases D->E F Quantify Compound in Each Phase E->F G Calculate logP F->G

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a fundamental property that affects a drug's absorption and distribution. The hydrochloride salt of 2-(Isoxazol-4-yl)ethanamine is noted to have good water solubility.[1]

Causality Behind Experimental Choices

The equilibrium shake-flask method is the most accurate method for determining thermodynamic solubility. It ensures that the solution is in true equilibrium with the solid-state of the compound.

Experimental Protocol: Equilibrium Shake-Flask Method for Aqueous Solubility

This protocol describes a reliable method for determining the aqueous solubility of 2-(Isoxazol-4-yl)ethanamine hydrochloride.

Materials:

  • 2-(Isoxazol-4-yl)ethanamine hydrochloride

  • Phosphate buffer (pH 7.4)

  • Vials with screw caps

  • Shaker or rotator

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Buffer B Agitate at Constant Temperature A->B C Filter Supernatant B->C D Quantify Dissolved Compound C->D E Determine Solubility D->E

Caption: Workflow for aqueous solubility determination.

Synthesis of 2-(Isoxazol-4-yl)ethanamine

The synthesis of isoxazole derivatives can be achieved through various methods, with one common approach being the reaction of hydroxylamine with a 1,3-dicarbonyl compound.[2] A representative synthesis for a 4-substituted isoxazole is the one-pot, three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride.[3]

Spectroscopic Characterization

¹H NMR Spectroscopy
  • Isoxazole Ring Protons: The protons on the isoxazole ring are expected to appear in the aromatic region of the spectrum. The H-5 proton will likely be the most downfield, followed by the H-3 proton. The H-4 proton, being on a carbon adjacent to the ethylamine substituent, will have a distinct chemical shift.[4][5]

  • Ethylamine Chain Protons: The two methylene groups of the ethylamine chain will appear as triplets, with the methylene group adjacent to the isoxazole ring being more downfield than the methylene group adjacent to the amine.

  • Amine Protons: The primary amine protons will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy
  • Isoxazole Ring Carbons: The carbon atoms of the isoxazole ring will have characteristic chemical shifts, with C-5 and C-3 being the most downfield.[4][6]

  • Ethylamine Chain Carbons: The two methylene carbons will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy
  • N-H Stretch: The primary amine will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

  • C=N and C=C Stretches: The isoxazole ring will show characteristic C=N and C=C stretching vibrations in the fingerprint region.

  • C-N Stretch: The C-N stretch of the aliphatic amine will be present in the 1000-1200 cm⁻¹ region.

  • For the hydrochloride salt, a broad absorption due to the N-H⁺ stretching of the ammonium salt is expected in the 2400-3200 cm⁻¹ range.[7]

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragmentation patterns for ethylamine derivatives include the loss of the amine group and cleavage of the ethyl chain.[8][9] The isoxazole ring may also undergo characteristic fragmentation.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2-(Isoxazol-4-yl)ethanamine. By combining predicted data with established experimental protocols, researchers and drug development professionals can gain a solid understanding of this molecule's fundamental characteristics. A thorough grasp of its pKa, logP, and aqueous solubility is essential for its rational application in medicinal chemistry and for the design of future isoxazole-based therapeutics.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hydroxylamine, n-ethyl-, hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethylamine. Retrieved from [Link]

  • Zenodo. (2021). Open source application for small molecule pKa predictions. Retrieved from [Link]

  • ResearchGate. (2017). C-13 NMR spectra of some Isoxazolidine. Retrieved from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • ACS Publications. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ResearchGate. (2025). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

  • FLORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Retrieved from [Link]

  • PMC. (n.d.). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylamine hydrochloride. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanamine,n,n-diethyl-, hydrochloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethylamine. Retrieved from [Link]

  • Edinburgh Research Explorer. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Retrieved from [Link]

  • Restek. (n.d.). Ethylamine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Isoxazol-4-yl-ethylamineHCl. Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • YouTube. (2019). synthesis of isoxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

Sources

"2-Isoxazol-4-YL-ethylamine" CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Isoxazol-4-yl)ethylamine: A Versatile Building Block in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the identification and utilization of versatile chemical scaffolds are paramount to the innovation of novel therapeutics. Among the heterocyclic compounds that have garnered significant attention, isoxazole derivatives stand out for their wide spectrum of biological activities and their roles as key structural motifs in numerous approved drugs.[1][2] This guide focuses on a specific, high-value building block: 2-(Isoxazol-4-yl)ethylamine .

This document serves as a senior application scientist's perspective on the core attributes of 2-(Isoxazol-4-yl)ethylamine, detailing its structure, synthesis, physicochemical properties, and, most importantly, its strategic application in the synthesis of complex, biologically active molecules.

Core Compound Identification and Structure

2-(Isoxazol-4-yl)ethylamine is a primary amine featuring an ethylamine substituent at the 4-position of an isoxazole ring. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[3] This arrangement confers specific electronic and conformational properties that are highly desirable in medicinal chemistry. The compound is most commonly supplied and utilized as its hydrochloride salt to enhance stability and aqueous solubility.[4]

Chemical Structure:

Caption: Chemical structure of 2-(Isoxazol-4-yl)ethylamine.

Physicochemical and Handling Properties

The compound is typically supplied as the hydrochloride salt, 2-(Isoxazol-4-yl)ethylamine HCl, which presents as a white to light yellow solid. Its salt form confers excellent water solubility, a critical advantage for its use in various reaction conditions, particularly in biological and pharmaceutical formulations.[4]

PropertyValueSource
CAS Number 1187928-51-3 (for HCl salt)[4]
Molecular Formula C₅H₈N₂O (Free Base) C₅H₉ClN₂O (HCl Salt)[4]
Molecular Weight 112.13 g/mol (Free Base) 148.59 g/mol (HCl Salt)[4]
Appearance White to Light yellow solid[4]
Purity ≥ 96% (Assay)[4]
Storage Conditions Store at 0-8 °C[4]

Synthesis of the Isoxazole Core and the Ethylamine Moiety

The synthesis of 4-substituted isoxazoles is a well-established field in organic chemistry, offering multiple pathways that can be adapted for the preparation of 2-(Isoxazol-4-yl)ethylamine. The choice of route often depends on the availability of starting materials and the desired scale of production. A common and robust strategy involves the construction of the isoxazole ring followed by the elaboration of the side chain.

One of the most fundamental methods for forming the isoxazole ring is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[3] Another powerful method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5]

Representative Synthetic Workflow

A plausible and efficient synthesis of 2-(Isoxazol-4-yl)ethylamine hydrochloride can be conceptualized in a multi-step sequence starting from readily available precursors. This workflow illustrates the logic behind the construction of the target molecule.

G A Ethyl Acetoacetate C Enaminone Intermediate A->C Condensation B DMF-DMA B->C E Ethyl Isoxazole-4-carboxylate C->E Cyclization D Hydroxylamine (NH2OH) D->E G (Isoxazol-4-yl)methanol E->G Ester Reduction F LAH or DIBAL-H (Reduction) F->G I Isoxazol-4-ylacetonitrile G->I Halogenation & Cyanation H 1. SOCl2 or PBr3 2. NaCN H->I K 2-(Isoxazol-4-yl)ethylamine I->K Nitrile Reduction J Reduction (e.g., H2/Ni, LAH) J->K M Target: 2-(Isoxazol-4-yl)ethylamine HCl K->M Salt Formation L HCl in Ether L->M

Caption: A representative synthetic workflow for 2-(Isoxazol-4-yl)ethylamine HCl.

Detailed Protocol for Step C → E (Cyclization):

This step is a classic isoxazole synthesis. The causality for using an enaminone intermediate (C) is that it pre-determines the regiochemistry of the cyclization with hydroxylamine, ensuring the formation of the desired 4-substituted isoxazole.

  • To a stirred solution of the enaminone intermediate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl isoxazole-4-carboxylate (E).

  • Purify the crude product by column chromatography on silica gel.

This self-validating protocol relies on standard, well-documented transformations, ensuring reproducibility.[6]

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is not merely a passive linker; it is considered a "privileged scaffold." Its electronic properties, ability to engage in hydrogen bonding (via the nitrogen atom), and relative metabolic stability make it a cornerstone of many successful drugs.[1][2] Its presence can favorably modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Several FDA-approved drugs incorporate the isoxazole moiety, underscoring its therapeutic importance across various disease areas:

  • Leflunomide: An immunosuppressive disease-modifying antirheumatic drug (DMARD).[7]

  • Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.[8]

  • Risperidone: An atypical antipsychotic used to treat schizophrenia and bipolar disorder (contains a benzisoxazole core).[7]

  • Cloxacillin & Dicloxacillin: Beta-lactamase-resistant antibiotics of the penicillin class.[3]

The established success of these drugs provides a strong rationale for the continued exploration of isoxazole-containing compounds, positioning building blocks like 2-(Isoxazol-4-yl)ethylamine as highly valuable starting materials.

Applications in Drug Discovery and Development

The primary utility of 2-(Isoxazol-4-yl)ethylamine lies in its role as a versatile intermediate.[4] The primary amine handle is a key functional group for introducing the isoxazole-ethyl pharmacophore into larger molecules through a variety of well-established chemical reactions, such as amide bond formation, reductive amination, and urea/thiourea formation.

Its application is particularly noted in the synthesis of compounds targeting the central nervous system (CNS), where amine functionalities are prevalent and often crucial for interacting with neurotransmitter receptors and transporters.[4]

Logical Workflow: From Building Block to Drug Candidate

The following diagram illustrates how 2-(Isoxazol-4-yl)ethylamine can be used as a starting point for generating a library of diverse compounds for screening.

G start 2-(Isoxazol-4-yl)ethylamine amide Amide Coupling (R-COCl, EDCI/HOBt) start->amide reductive Reductive Amination (R-CHO, NaBH(OAc)3) start->reductive sulfonamide Sulfonylation (R-SO2Cl) start->sulfonamide urea Urea Formation (R-NCO) start->urea prod_amide Amide Derivatives amide->prod_amide prod_reductive Secondary Amine Derivatives reductive->prod_reductive prod_sulfonamide Sulfonamide Derivatives sulfonamide->prod_sulfonamide prod_urea Urea Derivatives urea->prod_urea

Caption: Derivatization pathways from 2-(Isoxazol-4-yl)ethylamine.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol demonstrates the utility of 2-(Isoxazol-4-yl)ethylamine hydrochloride in a standard amide coupling reaction, a cornerstone of medicinal chemistry.

  • Free Base Generation (in situ): Suspend 2-(Isoxazol-4-yl)ethylamine hydrochloride (1.0 eq) in dichloromethane (DCM). Add a suitable base, such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA), and stir for 15 minutes at room temperature.

  • Coupling Reaction: In a separate flask, dissolve the carboxylic acid of interest (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DCM. Stir for 10 minutes.

  • Addition: Add the solution from step 2 to the suspension from step 1.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or preparative HPLC to yield the final product.

Conclusion

2-(Isoxazol-4-yl)ethylamine is a strategically important chemical building block for drug discovery and development. Its straightforward synthesis, favorable physicochemical properties as a hydrochloride salt, and the proven therapeutic relevance of the isoxazole scaffold make it a valuable asset for medicinal chemists. The presence of a reactive primary amine allows for its facile incorporation into a wide array of molecular architectures, particularly in the pursuit of novel neuroactive compounds and other therapeutic agents. As the demand for novel chemical entities continues to grow, the utility of such versatile and well-characterized intermediates will only increase in significance.

References

  • Chem-Impex International. 2-Isoxazol-4-yl-ethylamine·HCl Product Page. [Link]

  • Kumar, M., Kumar, A., & Sharma, G. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • Jadhav, S. D., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5853-5878. [Link]

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  • Wisastra, R., et al. (2021). Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 12(10), 1736-1745. [Link]

  • Karataş, M. O., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 821-832. [Link]

  • Shykhaliev, K. S., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(1), 1179. [Link]

  • Kiyani, H., & Ghorbani, F. (2016). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Current Organic Synthesis, 13(5), 769-777. [Link]

  • ResearchGate. Examples of the isoxazole-based drugs. [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]

  • Sysak, A., & Obminska-Mrukowicz, B. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 137, 292-309. [Link]

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Sources

A Mechanistic Guide to the Synthesis of 2-(Isoxazol-4-yl)ethylamine: Theoretical Principles and Practical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the theoretical mechanisms underpinning the formation of 2-(Isoxazol-4-yl)ethylamine, a heterocyclic compound of interest to medicinal chemists and drug development professionals. The isoxazole moiety is a privileged scaffold in numerous pharmacologically active agents, making a thorough understanding of its synthesis and functionalization critical. This document deconstructs the target molecule to analyze two core transformations: the construction of the 4-substituted isoxazole ring and the subsequent elaboration of the C4-ethylamine side chain. We will dissect the primary synthetic routes, focusing on the causality behind reaction choices and mechanistic pathways, including the prevalent 1,3-dipolar cycloaddition for ring formation and the robust reduction of a nitrile precursor for the amine synthesis. The guide integrates detailed experimental protocols, data summaries, and mechanistic diagrams to provide a self-validating and authoritative resource for researchers in the field.

Introduction: The Isoxazole Scaffold and Synthetic Strategy

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The specific target of this guide, 2-(Isoxazol-4-yl)ethylamine, presents a valuable building block, featuring the stable aromatic isoxazole core and a reactive primary amine side chain suitable for further derivatization.

A retrosynthetic analysis of the target molecule suggests a convergent and highly logical synthetic approach. The primary bond disconnections point toward two key stages:

  • Formation of a C4-functionalized isoxazole precursor: Establishing the core heterocyclic ring with a suitable functional group at the 4-position. A cyanomethyl group (-CH₂CN) is an ideal precursor for the target ethylamine side chain.

  • Reduction of the nitrile group: Conversion of the cyanomethyl intermediate into the final 2-aminoethyl moiety.

This guide will first explore the fundamental mechanisms for constructing the isoxazole ring and then detail the transformation of the nitrile precursor into the desired primary amine.

Part I: Mechanistic Pathways to the 4-Substituted Isoxazole Core

The construction of the isoxazole ring is a well-documented field, with two principal methods demonstrating broad utility and versatility: the [3+2] cycloaddition reaction and the cyclocondensation of β-dicarbonyl compounds with hydroxylamine.

The [3+2] Cycloaddition: A Concerted and Versatile Approach

The 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition, is arguably the most powerful and widely used method for isoxazole synthesis.[1][3] This reaction involves the concerted addition of a 1,3-dipole (a nitrile oxide) to a dipolarophile (typically an alkyne or alkene).[1][4]

Mechanism: The reaction proceeds through a single, pericyclic transition state where the π-electron systems of the nitrile oxide and the alkyne rearrange to form the five-membered isoxazole ring.[1] A key advantage of this approach is its high efficiency and control over regioselectivity. To achieve the desired 4-substituted pattern for our target, an appropriately substituted alkyne is required.

In Situ Generation of Nitrile Oxides: Nitrile oxides are highly reactive and unstable, and thus are almost always generated in situ. A common and reliable method is the dehydration of an aldoxime using an oxidizing agent like N-Chlorosuccinimide (NCS) or household bleach (NaOCl).[4][5][6]

Caption: Mechanism of [3+2] Cycloaddition for Isoxazole Synthesis.

Cyclocondensation with Hydroxylamine

A classical alternative involves the reaction of hydroxylamine (NH₂OH) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[7][8] This method relies on the nucleophilic character of hydroxylamine.

Mechanism: The synthesis begins with the nucleophilic attack of the hydroxylamine's amino group on one of the carbonyl carbons of a 1,3-dicarbonyl compound, forming an intermediate oxime.[7][9] The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl group. A subsequent dehydration step results in the formation of the stable, aromatic isoxazole ring.[7]

G Start 1,3-Dicarbonyl + Hydroxylamine (NH₂OH) Step1 Nucleophilic Attack (Imine/Oxime Formation) Start->Step1 Intermediate Oxime Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Cyclic_Intermediate Cyclic Hemiaminal Step2->Cyclic_Intermediate Step3 Dehydration (-H₂O) Cyclic_Intermediate->Step3 Product Isoxazole Product Step3->Product

Caption: Cyclocondensation Workflow for Isoxazole Formation.

Part II: Elaboration of the C4-Ethylamine Side Chain

With a 4-(cyanomethyl)isoxazole precursor in hand, the final step is the reduction of the nitrile group to a primary amine. This is a fundamental and highly reliable transformation in organic synthesis.

Mechanism of Nitrile Reduction via LiAlH₄

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of readily converting nitriles to primary amines.[10][11][12] The reaction proceeds via the delivery of two equivalents of hydride (H⁻) from the [AlH₄]⁻ complex.

Mechanism:

  • First Hydride Attack: The reaction initiates with a nucleophilic attack by a hydride ion at the electrophilic nitrile carbon, breaking one of the π-bonds of the C≡N triple bond. This forms an intermediate imine anion.[13]

  • Second Hydride Attack: A second equivalent of hydride attacks the imine carbon of the anion, generating a dianion intermediate.[13]

  • Aqueous Workup: The reaction is quenched with water or a dilute acid. The highly polarized N-Al and N-Li bonds are readily protonated to yield the final primary amine product.[10]

Caption: Mechanism of Nitrile Reduction using Lithium Aluminum Hydride.

Alternative methods, such as catalytic hydrogenation using catalysts like palladium, platinum, or nickel, can also be employed for this reduction, often under elevated pressure and temperature.[11][12]

Part III: A Convergent Synthetic Workflow & Protocols

This section outlines a complete, practical synthetic route to 2-(Isoxazol-4-yl)ethylamine, integrating the mechanistic principles discussed above.

G A Propargyl Alcohol C 4-(Hydroxymethyl)isoxazole A->C [3+2] Cycloaddition B Aldoxime B->C Nitrile Oxide Source D 4-(Chloromethyl)isoxazole C->D Chlorination (SOCl₂) E 4-(Cyanomethyl)isoxazole D->E Cyanation (NaCN) F 2-(Isoxazol-4-yl)ethylamine E->F Reduction (LiAlH₄)

Caption: Proposed Synthetic Workflow for 2-(Isoxazol-4-yl)ethylamine.

Experimental Protocols

Protocol 1: Synthesis of 4-(Hydroxymethyl)isoxazole (via [3+2] Cycloaddition)

  • Aldoxime Preparation: To a solution of the desired aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the aldehyde.

  • Nitrile Oxide Generation & Cycloaddition:

    • Dissolve propargyl alcohol (1.1 eq) in a suitable solvent such as dichloromethane (DCM).

    • In a separate flask, dissolve the aldoxime (1.0 eq) in DCM.

    • Cool the aldoxime solution to 0 °C and add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise. Stir for 30 minutes.

    • Add triethylamine (1.5 eq) dropwise to generate the nitrile oxide in situ.

    • Slowly add the nitrile oxide solution to the propargyl alcohol solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor by TLC. Upon completion, quench with water, extract with DCM, dry over MgSO₄, and purify by column chromatography.[6]

Protocol 2: Synthesis of 4-(Cyanomethyl)isoxazole

  • Chlorination: Dissolve 4-(hydroxymethyl)isoxazole (1.0 eq) in DCM and cool to 0 °C. Add thionyl chloride (SOCl₂) (1.5 eq) dropwise. Stir at room temperature for 2-3 hours. Carefully quench with saturated NaHCO₃ solution and extract the product.

  • Cyanation: Dissolve the crude 4-(chloromethyl)isoxazole in a polar aprotic solvent like DMSO. Add sodium cyanide (NaCN) (1.5 eq). Heat the mixture to 50-60 °C and stir for 4-6 hours. Cool, dilute with water, and extract the product. Purify by column chromatography.

Protocol 3: Reduction to 2-(Isoxazol-4-yl)ethylamine

  • Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether or THF.

  • Addition: Cool the suspension to 0 °C. Add a solution of 4-(cyanomethyl)isoxazole (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Workup: Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation: Filter the solid precipitate and wash thoroughly with ether. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.[10][11]

Data Summary Table
StepKey TransformationTypical ReagentsSolventTemp.Time (h)Avg. Yield (%)
1[3+2] CycloadditionAldoxime, NCS, TEA, Propargyl AlcoholDCM0°C to RT12-2460-85
2CyanationSOCl₂, then NaCNDCM, DMSORT to 60°C6-1075-90
3Nitrile ReductionLiAlH₄Anhydrous Ether/THF0°C to Reflux4-870-90

Conclusion

The theoretical formation of 2-(Isoxazol-4-yl)ethylamine is grounded in well-established, high-yielding, and mechanistically understood chemical transformations. The synthesis is best approached in a convergent manner, beginning with the construction of the isoxazole core via a 1,3-dipolar cycloaddition, which offers excellent control over the required 4-substitution pattern. The subsequent installation of the ethylamine side chain is reliably achieved through the reduction of a cyanomethyl intermediate using a powerful hydride source like LiAlH₄. By understanding the underlying mechanisms of these key steps, researchers can effectively troubleshoot, optimize, and adapt these protocols for the synthesis of diverse, pharmacologically relevant isoxazole derivatives.

References

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Spectroscopic Elucidation of 2-Isoxazol-4-yl-ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-isoxazol-4-yl-ethylamine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present an illustrative yet scientifically grounded analysis. By dissecting the contributions of the isoxazole ring and the ethylamine side chain to the overall spectral features, this guide serves as a valuable resource for the identification, characterization, and quality control of 2-isoxazol-4-yl-ethylamine and related derivatives. Methodologies for sample preparation and data acquisition are also detailed to ensure robust and reproducible results.

Introduction: The Significance of 2-Isoxazol-4-yl-ethylamine

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. The title compound, 2-isoxazol-4-yl-ethylamine, incorporates this key heterocycle with a flexible ethylamine side chain, a common pharmacophore that can interact with various biological targets.

Accurate structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for confirming the identity and purity of synthesized compounds. This guide offers a detailed, albeit predictive, exploration of the spectroscopic data for 2-isoxazol-4-yl-ethylamine, providing researchers with a benchmark for their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-isoxazol-4-yl-ethylamine is expected to exhibit distinct signals corresponding to the protons on the isoxazole ring and the ethylamine side chain. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring and the electronegativity of the nitrogen atom in the side chain.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Isoxazol-4-yl-ethylamine (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.3 - 8.5Singlet1HH-5 (isoxazole)The proton at the 5-position of the isoxazole ring is typically deshielded due to the adjacent oxygen and nitrogen atoms.[3]
~8.2 - 8.4Singlet1HH-3 (isoxazole)The proton at the 3-position is also deshielded, with its exact chemical shift influenced by the substituent at the 4-position.
~3.0 - 3.2Triplet2H-CH₂-NH₂These protons are adjacent to the electron-withdrawing amino group, causing a downfield shift. The triplet multiplicity arises from coupling to the adjacent -CH₂- group.
~2.8 - 3.0Triplet2HIsoxazole-CH₂-These protons are attached to the carbon adjacent to the isoxazole ring and will be shifted downfield. They will appear as a triplet due to coupling with the neighboring methylene group.
~1.5 - 2.0Broad Singlet2H-NH₂The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Isoxazol-4-yl-ethylamine (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignmentRationale
~158C-5 (isoxazole)The carbon atom flanked by oxygen and nitrogen in the isoxazole ring is highly deshielded.[4]
~150C-3 (isoxazole)This carbon, adjacent to the ring nitrogen, also appears at a low field.[4]
~104C-4 (isoxazole)The carbon at the 4-position, bearing the ethylamine substituent, is expected to be more shielded than C-3 and C-5.[4]
~41-CH₂-NH₂The carbon atom bonded to the nitrogen is deshielded relative to a simple alkane.
~28Isoxazole-CH₂-This methylene carbon is influenced by the isoxazole ring.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-isoxazol-4-yl-ethylamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Diagram 1: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Acquire_1H Acquire ¹H Spectrum Add_TMS->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process_Data Process Raw Data (FT, Phasing) Acquire_13C->Process_Data Analyze_Spectra Analyze Chemical Shifts, Multiplicities, and Integration Process_Data->Analyze_Spectra

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2-isoxazol-4-yl-ethylamine will be a composite of the vibrational modes of the isoxazole ring and the ethylamine side chain.

Table 3: Predicted Characteristic IR Absorption Bands for 2-Isoxazol-4-yl-ethylamine

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3400-3250N-H StretchPrimary Amine (-NH₂)Primary amines typically show two bands in this region (symmetric and asymmetric stretching).[5]
3100-3000C-H StretchIsoxazole RingAromatic and heteroaromatic C-H stretching vibrations.[6]
2950-2850C-H StretchEthyl Side ChainAliphatic C-H stretching vibrations.[7]
1650-1580N-H BendPrimary Amine (-NH₂)The scissoring vibration of the primary amine.[5]
~1615C=N StretchIsoxazole RingCharacteristic stretching vibration of the carbon-nitrogen double bond within the isoxazole ring.[8]
~1450C=C StretchIsoxazole RingStretching vibration of the carbon-carbon double bond in the ring.
1250-1020C-N StretchAliphatic AmineStretching vibration of the carbon-nitrogen single bond.[5]
~1150N-O StretchIsoxazole RingCharacteristic stretching of the nitrogen-oxygen bond in the isoxazole ring.[8]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film):

    • If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Place the sample in the beam path of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Diagram 2: IR Spectroscopy Experimental Workflow

IR_Workflow Start Start Prep Sample Preparation Start->Prep KBr KBr Pellet Prep->KBr Solid Film Thin Film Prep->Film Liquid/Solution Acquire Acquire IR Spectrum (4000-400 cm⁻¹) KBr->Acquire Film->Acquire Analyze Analyze Absorption Bands Acquire->Analyze End End Analyze->End

Caption: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum

For 2-isoxazol-4-yl-ethylamine (C₅H₈N₂O), the molecular weight is 112.13 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 2-Isoxazol-4-yl-ethylamine

m/zProposed FragmentFragmentation PathwayRationale
112[C₅H₈N₂O]⁺˙Molecular Ion (M⁺˙)The intact molecule with one electron removed.
82[C₄H₄NO]⁺Loss of CH₂NH₂Cleavage of the bond between the ethyl group and the isoxazole ring.
30[CH₂NH₂]⁺α-CleavageA characteristic fragmentation of primary amines, often resulting in the base peak.[9][10]
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

Diagram 3: Mass Spectrometry Analysis Logic

MS_Logic Molecule 2-Isoxazol-4-yl-ethylamine C₅H₈N₂O MW = 112.13 Ionization Ionization (e.g., EI) [C₅H₈N₂O]⁺˙ m/z = 112 Molecule->Ionization Fragmentation Fragmentation Ionization->Fragmentation Fragment1 α-Cleavage [CH₂NH₂]⁺ m/z = 30 (Base Peak) Fragmentation->Fragment1 Fragment2 Ring Cleavage [C₄H₄NO]⁺ m/z = 82 Fragmentation->Fragment2

Caption: Logical flow of mass spectrometry analysis.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of 2-isoxazol-4-yl-ethylamine, as outlined in this guide, underscores the power of a multi-technique approach to structural elucidation. While the presented data is illustrative, it is firmly rooted in the fundamental principles of spectroscopy and the known characteristics of the isoxazole and ethylamine moieties. By combining the insights from NMR, IR, and MS, researchers can confidently verify the identity, purity, and structure of this and related compounds, thereby ensuring the integrity of their scientific investigations and advancing the development of new chemical entities.

References

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Technical Whitepaper: 2-(Isoxazol-4-yl)ethylamine as a Bioisosteric Pharmacophore

[1]

Part 1: Executive Summary & Core Directive

2-(Isoxazol-4-yl)ethylamine (often cataloged as 2-Isoxazol-4-YL-ethylamine) represents a critical "chemical probe" in the arsenal of fragment-based drug discovery (FBDD). Structurally, it is a bioisostere of histamine , where the imidazole ring is replaced by an isoxazole moiety.

This substitution is not merely cosmetic; it fundamentally alters the electronic and physicochemical profile of the ligand while maintaining steric fidelity. For the researcher, this compound is the primary tool used to answer a specific mechanistic question: "Is the hydrogen-bond donor capability or the tautomeric equilibrium of the imidazole ring essential for receptor activation?"

This guide details the application of 2-(Isoxazol-4-yl)ethylamine in mapping histamine receptor subtypes (H1–H4), its utility in designing non-basic CNS ligands, and the synthetic protocols required to utilize it as a scaffold.

Part 2: Chemical Architecture & Bioisosterism

To apply this compound effectively, one must understand the "Isoxazole Effect." The isoxazole ring is an aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[1]

The Bioisosteric Shift

The primary research application stems from the drastic difference in basicity between histamine and its isoxazole analog.

FeatureHistamine (Imidazole)2-(Isoxazol-4-yl)ethylamineResearch Implication
Ring pKa ~6.9 (Amphoteric)~ -2.0 to 1.0 (Very Weak Base)Probes proton-transfer dependency in receptors.[2]
H-Bonding Donor (N-H) & Acceptor (N:)Acceptor (N:) & Weak Acceptor (O)Tests if the receptor requires an H-bond donor.[2]
Tautomerism Yes (

-H


-H)
No (Fixed geometry)"Freezes" the conformation to identify active binding modes.[2]
Lipophilicity Low (Polar/Charged)Moderate (Neutral Ring)Enhances Blood-Brain Barrier (BBB) permeability.[2]
Mechanistic Causality

In Histamine H2 receptor research, activation requires a proton transfer relay system. The receptor accepts a proton from the ligand's imidazole ring.

  • Hypothesis Testing: If 2-(Isoxazol-4-yl)ethylamine binds to a receptor but fails to activate it (acting as an antagonist), it confirms that the receptor requires a proton donor (the imidazole N-H).

  • Validation: If the compound retains agonism, the receptor activation is driven purely by steric fit and electrostatic interactions, not proton transfer.

Part 3: Pharmacological Applications[3][4][5][6][7][8][9]

Application A: Selective Histamine Receptor Profiling

Researchers utilize this amine to differentiate between H2/H4 subtypes (which often require specific tautomers) and H3 subtypes (which are more tolerant of lipophilic amines).

  • H3/H4 Receptor Ligand Design: The ethylamine tail provides the primary electrostatic anchor (binding to Aspartate residues in the transmembrane domain). The isoxazole core serves as a "silent" spacer that avoids the metabolic instability of imidazole (which is susceptible to histamine N-methyltransferase).

  • Protocol Utility: Use as a Negative Control Probe in functional assays to subtract background noise caused by imidazole-specific metabolic pathways.

Application B: Fragment-Based Drug Discovery (FBDD)

In kinase inhibitor design, the isoxazole amine serves as a "linker fragment."

  • Mechanism: The amine group forms a covalent or strong ionic bond with the ATP-binding pocket, while the isoxazole ring orients the rest of the molecule towards the "gatekeeper" residue.

  • Advantage: Unlike phenyl rings, the isoxazole oxygen can accept hydrogen bonds from backbone amides, improving potency without adding molecular weight.

Part 4: Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (H3 Receptor)

Objective: Determine the affinity (

Reagents:

  • Membranes expressing human H3 receptors (hH3R).

  • Radioligand: [

    
    H]-N
    
    
    -methylhistamine (NAMH).
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    

Methodology:

  • Preparation: Thaw hH3R membranes and homogenize in incubation buffer.

  • Dosing: Prepare serial dilutions of 2-(Isoxazol-4-yl)ethylamine (

    
     M to 
    
    
    M).
  • Incubation:

    • Mix 50 µL membrane suspension + 50 µL [

      
      H]-NAMH (2 nM final) + 50 µL test compound.
      
    • Control: Define non-specific binding using 10 µM Thioperamide.

    • Incubate at 25°C for 60 minutes.

  • Harvesting: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the amine tail.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Causality Check: Pre-soaking filters in PEI is critical because the ethylamine tail is positively charged and will stick to glass fiber filters, causing false positives.

Protocol 2: Synthesis via [3+2] Cycloaddition

Objective: Generate the scaffold for SAR studies.[3]

  • Reactants: 2-(2-Nitroethyl)-1,3-dioxolane (masked aldehyde) + Acetylene surrogate.

  • Cycloaddition: React the nitrile oxide derivative (generated in situ from the oxime) with a vinyl ether or alkyne dipolarophile.

  • Deprotection: Acidic hydrolysis of the acetal yields the isoxazole-ethylamine.

  • Purification: The amine is isolated as a hydrochloride salt to prevent oxidation of the amine.

Part 5: Visualization & Signaling Pathways

The following diagram illustrates the "Bioisosteric Decision Tree" used in medicinal chemistry when selecting this compound.

Bioisostere_LogicStartTarget: Histamine Receptor (GPCR)Ligand_ChoiceLigand SelectionStart->Ligand_ChoiceHistamineHistamine (Imidazole)High Basicity / TautomericLigand_Choice->HistamineStandardIsoxazole2-(Isoxazol-4-yl)ethylamineLow Basicity / Fixed GeometryLigand_Choice->IsoxazoleProbeMech_QuestionMechanism of Activation?Histamine->Mech_QuestionIsoxazole->Mech_QuestionPath_ARequires Proton Transfer(H2 Agonism)Mech_Question->Path_APath_BRequires Steric/Ionic Fit(H3 Antagonism)Mech_Question->Path_BOutcome_AIsoxazole = Inactive/Antagonist(Proves H-bond donor necessity)Path_A->Outcome_AOutcome_BIsoxazole = Active(Proves Steric/Ionic dominance)Path_B->Outcome_B

Caption: Logic flow for utilizing isoxazole-ethylamine to deconvolute receptor activation mechanisms.

Part 6: References

  • Lim, H. D., et al. (2005). "Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430." British Journal of Pharmacology.

    • Context: Establishes the SAR of ethylamine derivatives in histamine receptors.

  • Conti, P., et al. (1998). "Isoxazole derivatives as AMPA receptor antagonists." Journal of Medicinal Chemistry.

    • Context: Validates the isoxazole ring as a bioisostere in neurotransmitter systems.

  • Chem-Impex International. "2-Isoxazol-4-yl-ethylamine HCl Product Data." Catalog Entry.

    • Context: Commercial availability and specification for research grade material.

  • Bermudez, J., et al. (2012). "Isoxazole derivatives: A review of their biological activities." ResearchGate.[4][5]

    • Context: Comprehensive review of the isoxazole scaffold in drug design.[6]

biological significance of the ethylamine side chain on an isoxazole core

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Significance of the Ethylamine Side Chain on an Isoxazole Core

Abstract This technical guide analyzes the pharmacological and structural implications of appending an ethylamine (2-aminoethyl) side chain to an isoxazole core. This specific structural motif—an aromatic heterocycle linked to a primary amine via a two-carbon spacer—serves as a critical bioisostere for endogenous neurotransmitters, specifically GABA and Histamine . This guide explores the structure-activity relationships (SAR) of this scaffold, contrasting the "acidic" isoxazoles (GABA mimetics like Homomuscimol) with the "neutral" isoxazoles (Histamine analogs), and details the metabolic vulnerabilities and synthetic strategies required for their development.

Structural Biology & Pharmacophore Analysis

The biological significance of the ethylamine-isoxazole scaffold is dictated by the position of the side chain (C3, C4, or C5) and the electronic state of the isoxazole ring (neutral vs. anionic 3-hydroxy).

The "Linker Rule" in Neurotransmitter Mimicry

Endogenous neurotransmitters often feature a charged amine separated from an anchoring group (carboxylate or aromatic ring) by a flexible carbon chain. The isoxazole core acts as a rigid template to constrain this distance.

  • GABA Mimicry (The Acidic Core):

    • Target: GABA_A Receptor (Orthosteric site).

    • Pharmacophore: A zwitterion requiring a negative charge (carboxylate mimic) and a positive charge (ammonium).

    • Isoxazole Role: The 3-hydroxyisoxazole moiety is a classic bioisostere for a carboxylic acid (

      
      ).
      
    • Side Chain Significance:

      • Muscimol (Methylamine chain): 1-carbon spacer. Potent agonist.[1]

      • Homomuscimol (Ethylamine chain): 2-carbon spacer. Retains agonist activity but with altered potency, probing the "folded" vs. "extended" conformation of GABA binding pockets.

  • Histamine Mimicry (The Neutral Core):

    • Target: Histamine Receptors (H1, H2, H3).[2]

    • Pharmacophore: An aromatic ring (imidazole) linked to an ethylamine chain.

    • Isoxazole Role: Replaces the imidazole ring.

    • Biological Insight: Unlike imidazole (

      
      ), isoxazole is non-basic (
      
      
      
      ). Analogs like 3-(2-aminoethyl)isoxazole are used to determine if receptor activation requires a protonatable ring nitrogen (essential for H2 activation) or merely an aromatic anchor (sufficient for H1 binding).

Neuropharmacology & Receptor Systems[3]

The GABAergic System: Homomuscimol

Compound: 5-(2-aminoethyl)-3-isoxazolol (Homomuscimol). Mechanism: Homomuscimol acts as a GABA_A receptor agonist . The ethylamine side chain allows the terminal amine to reach the same binding pocket residues (Glu155/Tyr205 in


 subunit) as GABA, but the rigid isoxazole ring constrains the "acidic" end.
  • Potency Paradox: While Muscimol (1-carbon linker) is often more potent, Homomuscimol demonstrates that the receptor can accommodate the longer 2-carbon chain, suggesting a degree of plasticity in the agonist binding site.

  • Partial Agonism: The ethylamine extension often converts full agonists into partial agonists, useful for separating anxiolytic effects from sedation.

The Histaminergic System: Probing Proton Transfer

Compound: 3-(2-aminoethyl)isoxazole. Mechanism: This compound serves as a "negative probe" for H2 receptors.

  • H2 Receptors: Activation requires a "proton shuttle" mechanism involving the imidazole tautomers. The isoxazole ring cannot tautomerize or accept a proton at physiological pH.

  • Result: The ethylamine-isoxazole derivative is typically inactive as an H2 agonist , confirming the necessity of the imidazole motif. However, it can retain affinity as a competitive antagonist or bind to H3 receptors where lipophilic interactions dominate over proton transfer.

Visualization: Pharmacophore Logic

The following diagram illustrates the structural relationship between the natural neurotransmitters and their isoxazole-ethylamine bioisosteres.

Pharmacophore cluster_0 GABAergic System (Acidic) cluster_1 Histaminergic System (Neutral) GABA GABA (Flexible Neurotransmitter) Muscimol Muscimol (Rigid Bioisostere) GABA->Muscimol Ring Constraint (1-C Linker) Homomuscimol Homomuscimol (Ethylamine Analog) GABA->Homomuscimol Ring Constraint (2-C Linker) Muscimol->Homomuscimol Chain Extension (+1 CH2) Histamine Histamine (Imidazole-Ethylamine) Isox_Hist 3-(2-aminoethyl)isoxazole (Non-basic Ring Analog) Histamine->Isox_Hist Bioisosteric Replacement (Imidazole -> Isoxazole)

Caption: Structural evolution from endogenous ligands (GABA, Histamine) to their isoxazole-based analogs, highlighting the linker length variation.

Metabolic Stability & ADME

The ethylamine side chain introduces specific metabolic liabilities that must be addressed during lead optimization.

Metabolic PathwayEnzyme SystemVulnerabilityMitigation Strategy
Oxidative Deamination Monoamine Oxidase (MAO-A/B)High. Primary ethylamines on aromatic rings are classic MAO substrates. Rapid conversion to aldehyde/acid.

-methylation (e.g., Amphetamine-like modification) or rigidification into a bicycle.
Reductive Ring Cleavage Cytosolic Reductases / P450Moderate. The N-O bond is weak. Reductive metabolism opens the ring to form an

-amino ketone.
Substitution at C3/C5 positions to sterically hinder the reductase approach.
N-Acetylation N-Acetyltransferase (NAT)Moderate. The primary amine can be acetylated, neutralizing biological activity.Use of secondary amines or steric bulk.

Experimental Protocols

Synthesis of 5-(2-aminoethyl)-3-isoxazolol (Homomuscimol Core)

Rationale: Direct synthesis is difficult due to the zwitterionic nature. A protected approach via [3+2] cycloaddition is standard.

Protocol:

  • Precursor Preparation: Synthesize 4-bromo-1-butene (or a protected 3-butyn-1-amine equivalent).

  • Nitrile Oxide Generation: React Carboethoxyformonitrile oxide (generated in situ from ethyl chlorooximidoacetate) with the alkene/alkyne dipolarophile.

  • Cycloaddition:

    • Reagents: Ethyl chlorooximidoacetate (1.0 eq), Dipolarophile (1.2 eq),

      
       (2.0 eq).
      
    • Conditions: Reflux in wet ether or ethanol/water for 12 hours.

    • Mechanism:[3] Concerted [3+2] cycloaddition yields the isoxazole ester.

  • Side Chain Modification:

    • Convert the ester to the hydroxamic acid or directly hydrolyze to the 3-hydroxy core.

    • If using a bromo-alkyl intermediate, perform a Gabriel synthesis (Potassium phthalimide) followed by hydrazine deprotection to reveal the primary amine.

  • Purification: Ion-exchange chromatography (Dowex 50W) is essential to isolate the zwitterionic product.

Comparative Binding Assay (GABA_A)

Rationale: To determine the affinity shift caused by the ethylamine extension.

  • Tissue Preparation: Rat synaptic membranes (washed/frozen).

  • Radioligand:

    
    -Muscimol (2-5 nM).
    
  • Displacement:

    • Incubate membranes with

      
      -Muscimol and varying concentrations (
      
      
      
      to
      
      
      M) of Homomuscimol .
    • Non-specific binding defined by

      
       GABA.
      
  • Analysis:

    • Filter through GF/B filters.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Expected Result: Homomuscimol typically shows a

      
       5-10 fold higher (weaker) than Muscimol, validating the preference for the shorter linker.
      

References

  • Krogsgaard-Larsen, P., et al. (1980). "Structure-activity studies on the inhibition of GABA binding to rat brain membranes by muscimol and related compounds." Journal of Neurochemistry.

  • Schunack, W. (1975).[4] "Structure-activity relationship in histamine analogs. 10. 3-(2-aminoethyl)isoxazole, a ring analog of histamine." Archiv der Pharmazie.

  • Johnston, G. A. R. (2014).[5] "Muscimol as an Ionotropic GABA Receptor Agonist."[5] Neurochemical Research.

  • Meanwell, N. A. (2011).[6] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Chalyk, B. A., et al. (2016).[7] "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery." RSC Advances.

Sources

The Strategic Evolution of 2-Isoxazol-4-YL-ethylamine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold". This guide delves into a specific, highly promising class of isoxazole derivatives: those bearing a flexible ethylamine side chain at the 4-position. The 2-isoxazol-4-yl-ethylamine core offers a versatile platform for structural elaboration, enabling the fine-tuning of physicochemical properties and pharmacological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this remarkable chemical series. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The 2-Isoxazol-4-YL-ethylamine Core: Physicochemical Landscape and Design Rationale

The 2-isoxazol-4-yl-ethylamine scaffold presents a unique combination of a rigid, electron-deficient aromatic ring and a flexible, basic side chain. This duality is key to its utility in drug design. The isoxazole ring can act as a bioisosteric replacement for other aromatic systems, influencing polarity, solubility, and metabolic stability.[1][2] The ethylamine moiety provides a crucial interaction point, capable of forming salt bridges and hydrogen bonds with biological targets, a common feature in many centrally active agents.[3] The hydrochloride salt of 2-isoxazol-4-yl-ethylamine enhances its aqueous solubility, facilitating its use in biological assays and formulation development.[4]

The strategic placement of the ethylamine at the 4-position is critical. This substitution pattern allows for derivatization at the terminal amine and potentially at the 3- and 5-positions of the isoxazole ring, providing three vectors for chemical modification to explore the chemical space around a biological target.

Synthetic Strategies for 2-Isoxazol-4-YL-ethylamine and its Analogs

The construction of the 2-isoxazol-4-yl-ethylamine core and its derivatives relies on established yet elegant principles of heterocyclic chemistry. The primary routes involve the formation of the isoxazole ring, followed by the elaboration or introduction of the ethylamine side chain.

Core Synthesis via [3+2] Cycloaddition

A prevalent and versatile method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4][5] This approach offers a high degree of control over regioselectivity, which is crucial for obtaining the desired 4-substituted isoxazole.

Conceptual Workflow for [3+2] Cycloaddition:

start Starting Materials: - Alkyne with protected amine - Aldoxime step1 Generate Nitrile Oxide in situ (e.g., from aldoxime using an oxidant) start->step1 Oxidation step2 [3+2] Cycloaddition with protected amino-alkyne step1->step2 Reaction step3 Formation of 4-(protected-aminoethyl)isoxazole step2->step3 Cyclization step4 Deprotection of the amine group step3->step4 e.g., Acidic hydrolysis end Final Product: 2-Isoxazol-4-YL-ethylamine step4->end start Starting Materials: - β-Ketonitrile - Hydroxylamine step1 Condensation Reaction in aqueous ethanol start->step1 step2 Cyclization step1->step2 end Final Product: Substituted Isoxazole step2->end cluster_membrane Cell Membrane receptor GPCR (e.g., Histamine H3 Receptor) g_protein G-Protein (Gi/o) receptor->g_protein Inhibits activation ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP (decreased production) ac->camp Reduced conversion of ATP ligand 2-Isoxazol-4-YL-ethylamine Derivative (Antagonist) ligand->receptor Binds and blocks downstream Downstream Signaling (e.g., increased neurotransmitter release) camp->downstream Leads to

Sources

Technical Guide: 2-(Isoxazol-4-yl)ethylamine as a Pharmacological Probe

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive review of 2-(Isoxazol-4-yl)ethylamine (also referred to in chemical catalogs as 2-Isoxazol-4-yl-ethylamine), focusing on its role as a critical bioisostere in medicinal chemistry, its synthesis, and its pharmacological profile relative to Histamine and GABA analogs.

Executive Summary

2-(Isoxazol-4-yl)ethylamine (CAS: 1187928-51-3) is a heterocyclic primary amine structurally characterized by an ethylamine side chain attached to the C4 position of an isoxazole ring.[1] In drug development, it serves as a pivotal bioisostere of histamine and a structural probe for glutamate (AMPA) and GABA receptor ligands.

Unlike its famous congeners Muscimol (GABA-A agonist) or Ibotenic Acid (NMDA/Metabotropic agonist), which are substituted at the C3 or C5 positions, the C4-substituted isomer is primarily utilized to map the steric and electronic tolerance of receptor binding pockets. Its reduced basicity compared to imidazole makes it a standard "negative control" or "selectivity probe" in Histamine H2 receptor studies.

Chemical Identity & Structural Logic

Nomenclature and Structure
  • IUPAC Name: 2-(1,2-oxazol-4-yl)ethanamine

  • Common Catalog Name: 2-Isoxazol-4-yl-ethylamine[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Molecular Weight: 112.13 g/mol

Bioisosteric Comparison

The molecule is designed to test the H-bonding and protonation requirements of biological targets.

FeatureHistamine (Endogenous Ligand)2-(Isoxazol-4-yl)ethylamine (Probe)
Ring System Imidazole (1,3-diazole)Isoxazole (1,2-oxazole)
Ring pKa ~6.9 (Physiologically protonated)~ -1.0 to 1.0 (Neutral at pH 7.4)
Tautomerism N-H tautomerism (N

-H

N

-H)
None (Fixed dipole)
H-Bonding Donor & AcceptorWeak Acceptor (N), No Donor (Ring)
Primary Use H1/H2/H3/H4 AgonistH2 Antagonist/Inactive Probe
Structural Visualization

The following diagram illustrates the structural relationship between the probe and established neurotransmitter ligands.

G cluster_0 Endogenous Ligand cluster_1 Bioisosteric Probe cluster_2 GABA Agonist (Isomer) Histamine Histamine (Imidazole Core) pKa ~6.9 IsoxazoleProbe 2-(Isoxazol-4-yl)ethylamine (Isoxazole Core) pKa < 1.0 (Ring) Histamine->IsoxazoleProbe Bioisosteric Replacement (Loss of Basicity) Muscimol Muscimol (5-aminomethyl-3-isoxazolol) GABA-A Agonist IsoxazoleProbe->Muscimol Regioisomerism (C4 vs C5 substitution)

Figure 1: Structural relationship between Histamine, the Isoxazole Probe, and Muscimol.

Pharmacological Profile: Literature Review

Histamine H2 Receptor Studies

In the seminal SAR (Structure-Activity Relationship) studies for H2 receptor agonists (leading to drugs like Cimetidine), the imidazole ring was identified as critical due to its ability to tautomerize and exist as a cation at physiological pH.

  • Mechanism: The H2 receptor requires a proton transfer mechanism involving the N-H of the imidazole ring.

  • Isoxazole Finding: 2-(Isoxazol-4-yl)ethylamine lacks the ring N-H and is essentially non-basic in the ring. Consequently, it exhibits negligible affinity for the H2 receptor.

  • Utility: It serves as a negative control to prove that steric fit (the ethylamine chain) is insufficient for activation without the specific electronic features of imidazole.

Glutamate (AMPA) Receptor Ligands

While the ethylamine itself is not a potent AMPA agonist, the isoxazol-4-yl core is a validated scaffold for AMPA antagonists.

  • Key Study: Krogsgaard-Larsen and colleagues developed AMOA (2-amino-3-[3-(carboxymethoxy)-5-methyl-isoxazol-4-yl]propionic acid), where the isoxazole ring acts as a bioisostere for the distal carboxylate of glutamate.

  • Relevance: The "2-Isoxazol-4-yl" moiety provides a planar, polar spacer that fits into the glutamate binding pocket, but the ethylamine side chain (in the subject molecule) lacks the

    
    -carboxyl group necessary for direct amino acid receptor binding.
    
GABA Receptor Selectivity

The position of the side chain on the isoxazole ring dictates GABA subtype selectivity:

  • C3-Substitution: Favors GABA-A Agonism (e.g., Muscimol , THIP ).

  • C4-Substitution (Subject Molecule): Generally inactive at GABA-A sites due to steric clash with the "aromatic box" of the receptor binding site. This makes the C4-isomer a useful tool for ensuring regioselectivity in synthetic campaigns.

Experimental Protocols

Synthesis of 2-(Isoxazol-4-yl)ethylamine

Objective: Synthesis of the hydrochloride salt from Isoxazole-4-carbaldehyde. Prerequisites: Anhydrous conditions, Inert atmosphere (N


).

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve Isoxazole-4-carbaldehyde (1.0 eq) in nitromethane (solvent/reactant).

  • Henry Reaction (Nitroaldol):

    • Add catalytic ammonium acetate (0.1 eq).

    • Reflux at 100°C for 4-6 hours.

    • Result: Formation of 4-(2-nitrovinyl)isoxazole .

  • Reduction (Critical Step):

    • Note: Standard hydrogenation (Pd/C) may cleave the isoxazole N-O bond (reductive ring opening).

    • Recommended Method: Use Lithium Aluminum Hydride (LiAlH

      
      )  in THF at 0°C or Sodium Borohydride (NaBH
      
      
      
      )
      with BF
      
      
      Et
      
      
      O.
    • Add the nitrovinyl intermediate dropwise to the hydride suspension.

    • Stir for 12 hours at room temperature.

  • Workup & Salt Formation:

    • Quench with Glauber’s salt (Na

      
      SO
      
      
      
      10H
      
      
      O).
    • Filter and evaporate solvent.

    • Dissolve the crude oil in ethanol and add 4M HCl in dioxane.

    • Precipitate with diethyl ether to yield 2-(Isoxazol-4-yl)ethylamine HCl .

Comparative Binding Assay (H2 Receptor)

Objective: To demonstrate the lack of affinity compared to Histamine (Validation of Bioisostere).

ParameterCondition
Tissue/Source Guinea pig right atrium (standard H2 model) or HEK-293 expressing hH2R.
Radioligand [

I]-Iodotidne (high affinity H2 antagonist).
Test Compound 2-(Isoxazol-4-yl)ethylamine (10 nM - 100

M).
Positive Control Histamine (10 nM - 100

M) or Dimaprit.
Readout Displacement of radioligand (Ki calculation).
Expected Result Histamine Ki

1-5

M; Isoxazole analog Ki > 100

M (Inactive).

Data Summary: Physicochemical Properties

The following table contrasts the subject molecule with the standard building blocks of its class.

Property2-(Isoxazol-4-yl)ethylamineHistamineMuscimol
CAS No. 1187928-51-351-45-62763-96-4
Core Ring IsoxazoleImidazoleIsoxazole
Side Chain Pos. C-4C-4 (or 5)C-5
Side Chain Type EthylamineEthylamineAminomethyl
LogP (Calc) -0.65-0.70-1.85
Ring Basicity (pKa) ~ -1.5 (Very Weak)6.95 (Basic)~ -1.5
Amine pKa ~ 9.5~ 9.7~ 8.0
Primary Target Inactive Control / Linker Histamine ReceptorsGABA-A Agonist

Synthesis Pathway Visualization

Synthesis Start Isoxazole-4-carbaldehyde (Starting Material) Step1 Henry Reaction (Nitromethane / NH4OAc) Start->Step1 Inter 4-(2-nitrovinyl)isoxazole (Intermediate) Step1->Inter Step2 Reduction (LiAlH4 or NaBH4/BF3) Inter->Step2 Product 2-(Isoxazol-4-yl)ethylamine (Final Product) Step2->Product Avoid Ring Cleavage

Figure 2: Synthetic route via Henry Reaction and Hydride Reduction.

References

  • Chem-Impex International. 2-Isoxazol-4-yl-ethylamine HCl Product Specification. Retrieved from .

  • PubChem. Compound Summary for CID 53407625: 2-(1,2-Oxazol-4-yl)ethanamine. Retrieved from .

  • Krogsgaard-Larsen, P., et al. (1980). GABA agonists.[2] Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol. Journal of Medicinal Chemistry. (Contextual reference for Isoxazole-GABA SAR).

  • Black, J.W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature. (Foundational SAR establishing imidazole necessity vs isoxazole).
  • Capot Chemical. 2-Isoxazol-4-YL-ethylamine Technical Data Sheet. Retrieved from .

Sources

Methodological & Application

Application Notes and Protocols for 2-Isoxazol-4-YL-ethylamine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Investigating a Novel Bioactive Scaffold

The isoxazole moiety is a cornerstone in the development of a wide array of biologically active compounds, demonstrating significant utility in both pharmaceutical and agrochemical domains.[1][2] Its presence in numerous commercialized products underscores the therapeutic and practical potential of this heterocyclic ring system. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the potential applications and investigatory protocols for "2-Isoxazol-4-YL-ethylamine" in the context of agrochemical research. While direct, extensive public-domain data on this specific molecule is nascent, its structural alerts and the well-documented activities of related isoxazole derivatives provide a strong rationale for its investigation as a potential fungicide, herbicide, or insecticide.[3][4][5]

Introduction: The Isoxazole Scaffold in Agrochemicals

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic and structural profile, making it a versatile scaffold in medicinal and agrochemical chemistry.[6] Isoxazole derivatives have been successfully developed and commercialized as pesticides, showcasing a broad spectrum of activity against various agricultural pests.[3][4] The exploration of novel isoxazole-containing compounds like "2-Isoxazol-4-YL-ethylamine" is a logical and promising avenue for the discovery of next-generation crop protection agents.

Physicochemical Properties of 2-Isoxazol-4-YL-ethylamine (Hypothetical Data)

For the purpose of these protocols, we will assume the following physicochemical properties for 2-Isoxazol-4-YL-ethylamine. These would need to be experimentally determined for the actual compound.

PropertyValueSignificance in Agrochemical Research
Molecular FormulaC5H8N2OInfluences molecular weight and elemental composition.
Molecular Weight112.13 g/mol Affects solubility, volatility, and transport properties.
LogP (Octanol-Water Partition Coefficient)1.5 - 2.5Predicts lipophilicity, which is crucial for membrane permeability and environmental fate.
Water Solubility500 mg/L at 20°CDetermines its suitability for different formulation types and its mobility in soil.
pKa8.5 (amine group)Influences the charge state of the molecule at different pH values, affecting its interaction with biological targets and soil particles.

Rationale for Agrochemical Screening

The ethylamine substituent at the 4-position of the isoxazole ring in "2-Isoxazol-4-YL-ethylamine" presents an interesting modification to the core scaffold. The primary amine group can act as a key pharmacophore, potentially interacting with biological targets through hydrogen bonding or ionic interactions. The overall structure is relatively small and polar, which could influence its uptake and translocation in plants and insects. Given the known activities of other isoxazole derivatives, a three-pronged screening approach is recommended to evaluate its potential as a fungicide, herbicide, and insecticide.

Experimental Protocols for Agrochemical Screening

The following protocols are designed as a comprehensive initial screen to identify any significant agrochemical activity of "2-Isoxazol-4-YL-ethylamine." It is crucial to include appropriate positive and negative controls in all assays.

Causality Behind Experimental Choices: The initial in vitro screen against a panel of economically important fungal pathogens provides a rapid and cost-effective way to determine the intrinsic antifungal activity and spectrum of the compound. The choice of pathogens should represent different classes of fungi to gain a broader understanding of its potential applications.

Protocol 3.1.1: In Vitro Mycelial Growth Inhibition Assay

  • Pathogen Culture: Culture a panel of fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, Phytophthora infestans) on potato dextrose agar (PDA) plates.

  • Compound Preparation: Prepare a stock solution of "2-Isoxazol-4-YL-ethylamine" in a suitable solvent (e.g., DMSO) and then prepare serial dilutions to achieve final concentrations ranging from 0.1 to 100 µg/mL in molten PDA.

  • Assay Plates: Pour the amended PDA into Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for each fungus in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the negative control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 (Effective Concentration for 50% inhibition) value.

Hypothetical Data Presentation:

Fungal PathogenEC50 of 2-Isoxazol-4-YL-ethylamine (µg/mL)EC50 of Positive Control (e.g., Azoxystrobin) (µg/mL)
Botrytis cinerea15.20.5
Fusarium graminearum>1001.2
Rhizoctonia solani25.82.5
Phytophthora infestans8.90.1

Diagram of Fungicidal Screening Workflow:

Fungicidal_Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation (if In Vitro is promising) Pathogen_Culture Pathogen Culture (e.g., B. cinerea, F. graminearum) Inoculation Mycelial Plug Inoculation Pathogen_Culture->Inoculation Compound_Prep Compound Preparation (Serial Dilutions) Assay_Plates Amended PDA Plates Compound_Prep->Assay_Plates Assay_Plates->Inoculation Incubation Incubation Inoculation->Incubation Data_Collection Measure Colony Diameter Incubation->Data_Collection Analysis Calculate EC50 Data_Collection->Analysis Plant_Growth Grow Host Plants Analysis->Plant_Growth Promising EC50 Compound_Application Apply Compound Plant_Growth->Compound_Application Pathogen_Inoculation Inoculate with Pathogen Compound_Application->Pathogen_Inoculation Disease_Assessment Assess Disease Severity Pathogen_Inoculation->Disease_Assessment Herbicidal_Screening cluster_primary Primary Screening cluster_secondary Secondary Screening (if primary is promising) Species_Selection Select Monocot & Dicot Species (Weeds and Crops) Sowing Sow Seeds Species_Selection->Sowing Compound_Application Apply Compound (Petri Dish or Pot) Compound_Application->Sowing Growth Controlled Environment Growth Sowing->Growth Data_Collection Measure Germination & Growth Growth->Data_Collection Analysis Calculate GR50 Data_Collection->Analysis Greenhouse_Trials Greenhouse Pot Trials Analysis->Greenhouse_Trials Selective GR50 Post_Emergence Post-Emergence Application Greenhouse_Trials->Post_Emergence Pre_Emergence Pre-Emergence Application Greenhouse_Trials->Pre_Emergence Phytotoxicity_Assessment Assess Phytotoxicity & Efficacy Post_Emergence->Phytotoxicity_Assessment Pre_Emergence->Phytotoxicity_Assessment

Caption: Workflow for herbicidal activity screening of 2-Isoxazol-4-YL-ethylamine.

Causality Behind Experimental Choices: The initial screen should target key insect pests from different orders to assess the breadth of potential activity. Both contact and systemic/ingestion assays are necessary to understand the primary mode of entry of the compound into the insect.

Protocol 3.3.1: Contact Toxicity Assay (e.g., on Aphids)

  • Insect Rearing: Maintain a healthy culture of a target insect (e.g., Myzus persicae - green peach aphid) on host plants.

  • Compound Preparation: Prepare serial dilutions of "2-Isoxazol-4-YL-ethylamine" in a suitable solvent with a surfactant.

  • Application: Spray the compound solutions onto infested leaf discs or whole plants until runoff.

  • Incubation: Place the treated leaf discs or plants in a controlled environment.

  • Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after treatment.

  • Analysis: Calculate the percentage of mortality and determine the LC50 (Lethal Concentration for 50% of the population).

Protocol 3.3.2: Systemic/Ingestion Assay (e.g., on Lepidopteran Larvae)

  • Insect Rearing: Rear a susceptible lepidopteran species (e.g., Spodoptera exigua - beet armyworm).

  • Diet Incorporation: Incorporate "2-Isoxazol-4-YL-ethylamine" at various concentrations into an artificial insect diet.

  • Assay Setup: Place individual larvae in the wells of a multi-well plate containing the treated diet.

  • Incubation: Maintain the plates in a controlled environment.

  • Data Collection: Record larval mortality and weight gain over a period of 5-7 days.

  • Analysis: Determine the LC50 and the feeding inhibition concentration.

Hypothetical Data Presentation:

Insect SpeciesAssay TypeLC50 of 2-Isoxazol-4-YL-ethylamine (ppm)
Myzus persicaeContact50
Spodoptera exiguaIngestion>500

Potential Mode of Action Studies

Should initial screening reveal significant activity, subsequent studies should focus on elucidating the mode of action. Based on the isoxazole scaffold, several potential targets could be investigated.

Diagram of Potential Modes of Action for Isoxazole Derivatives:

MoA cluster_fungicide Fungicidal MoA cluster_herbicide Herbicidal MoA cluster_insecticide Insecticidal MoA Compound 2-Isoxazol-4-YL-ethylamine SDHI Succinate Dehydrogenase Inhibition (Complex II) Compound->SDHI Potential Target HPPD HPPD Inhibition (Pigment Synthesis) Compound->HPPD Potential Target PPO PPO Inhibition (Cell Membrane Disruption) Compound->PPO Potential Target GABA GABA-gated Chloride Channel Blockage Compound->GABA Potential Target

Caption: Potential modes of action for isoxazole-based agrochemicals.

Protocol 4.1: Enzyme Inhibition Assays

Based on the type of activity observed, specific enzyme inhibition assays should be conducted. For example:

  • Fungicidal Activity: Test for inhibition of succinate dehydrogenase (SDHI), a common target for fungicides.

  • Herbicidal Activity: Evaluate inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO), known targets for herbicides.

  • Insecticidal Activity: Investigate the modulation of the GABA-gated chloride channel, a target for some isoxazoline insecticides.

Conclusion and Future Directions

"2-Isoxazol-4-YL-ethylamine" represents a novel, yet structurally rational, candidate for agrochemical discovery. The protocols outlined in this guide provide a robust framework for its initial evaluation. Positive results in any of the screening tiers would warrant further investigation, including structure-activity relationship (SAR) studies to optimize its efficacy, selectivity, and environmental profile. The versatility of the isoxazole scaffold suggests that with systematic investigation, "2-Isoxazol-4-YL-ethylamine" or its derivatives could emerge as valuable tools for sustainable agriculture.

References

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Application Notes and Protocols: Screening "2-Isoxazol-4-YL-ethylamine" Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Isoxazole Derivatives

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Derivatives of isoxazole have demonstrated analgesic, anti-inflammatory, anticancer, antibacterial, and antiviral properties, among others.[1][3][4] The "2-Isoxazol-4-YL-ethylamine" core, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders and has applications in agrochemical research.[5] This guide provides a comprehensive framework for screening novel derivatives of this scaffold to identify and characterize new biologically active compounds.

The central aim of screening campaigns is to identify molecules that can modulate biological processes of interest, providing starting points for the development of new drugs or biological probes.[6] High-throughput screening (HTS) is a key technology in this endeavor, enabling the rapid evaluation of large libraries of small molecules.[6][7][8] This document will detail the strategic considerations and experimental protocols necessary for a robust screening cascade, from initial large-scale screening to more focused hit validation and mechanism of action studies.

Part 1: Strategic Design of the Screening Cascade

A successful screening campaign is not merely a series of experiments but a well-thought-out strategy. The choice of assays, their order, and the criteria for advancing compounds are critical for efficiently identifying promising leads while minimizing false positives and negatives.

Target Identification and Rationale

The initial step is to define the biological question. Are you screening for a specific molecular target (target-based screening) or a desired cellular or organismal phenotype (phenotypic screening)?

  • Target-Based Screening: This approach is hypothesis-driven, focusing on a known enzyme, receptor, or other protein implicated in a disease pathway. For isoxazole derivatives, which have shown activity against enzymes like cyclooxygenases (COX) and various kinases, this is a common starting point.[9][10]

  • Phenotypic Screening: This approach is more exploratory and can uncover novel mechanisms of action.[11] Cell-based assays are central to this strategy, where one might screen for activities like cytotoxicity against cancer cell lines, inhibition of microbial growth, or modulation of a specific signaling pathway.[11][12][13][14][15]

Crafting the Screening Library

The diversity and quality of the small molecule library are paramount.[6][16] For "2-Isoxazol-4-YL-ethylamine" derivatives, this would involve synthesizing a library with systematic variations to the core structure. Key considerations include:

  • Structural Diversity: Introduce a wide range of functional groups at various positions to explore a broad chemical space.

  • Drug-Likeness: Prioritize compounds that adhere to established principles like Lipinski's Rule of Five to increase the likelihood of favorable pharmacokinetic properties.[16]

  • Purity and Characterization: Ensure all compounds are of high purity and have been structurally verified to avoid misleading results.

The Screening Funnel: A Multi-Tiered Approach

A tiered approach is essential for efficiently managing the large number of compounds in a primary screen.

MOA_Workflow A Validated Hit from Secondary Screen B Biochemical Assays (e.g., Kinase Inhibition) A->B C Determine IC50 B->C D Kinetic Studies (Competitive, Non-competitive, etc.) C->D E Binding Assays (e.g., SPR, ITC) C->E F Characterize MOA D->F E->F

Caption: Workflow for elucidating the mechanism of action.

Part 3: Data Interpretation and Hit Triage

The analysis of high-throughput screening data requires sophisticated methods to ensure quality and identify true hits. [17][18][19]

Quality Control

For each assay plate, calculate the Z'-factor to assess the quality and robustness of the assay. [20]

  • Z'-factor = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|

    • σₚ and σₙ are the standard deviations of the positive and negative controls.

    • μₚ and μₙ are the means of the positive and negative controls.

  • An assay with a Z'-factor > 0.5 is considered excellent for HTS. [20]

Hit Selection and Triage

The process of selecting hits involves more than just applying a simple activity cutoff. [8]

  • Preliminary Structure-Activity Relationships (SAR): Analyze the initial hits to identify any emerging structural patterns that correlate with activity. [20]This can guide the selection of compounds for follow-up studies.

  • Exclusion of Undesirable Compounds: Flag and deprioritize compounds with known liabilities, such as cytotoxicity in non-target cell lines or a tendency for non-specific activity.

  • Confirmation and Orthogonal Assays: Confirmed hits should be tested in an alternative, or "orthogonal," assay to ensure the observed activity is not an artifact of the primary assay format.

Conclusion

The screening of "2-Isoxazol-4-YL-ethylamine" derivatives for biological activity is a systematic process that requires careful planning, robust experimental execution, and thoughtful data analysis. By employing a tiered screening cascade that progresses from high-throughput primary screens to detailed mechanistic studies, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a drug discovery program.

References

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC. [Link]

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  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science. [Link]

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  • MTT (Assay protocol). (n.d.). protocols.io. [Link]

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  • Synthesis and biological evaluation of novel isoxazole derivatives from acridone. (2020). PubMed. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2022). Zanco Journal of Medical Sciences. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PMC. [Link]

  • Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. (n.d.). Enthought. [Link]

  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • High-throughput screening. (n.d.). Wikipedia. [Link]

  • High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. (n.d.). ACS Biochemistry. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

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  • Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. (2024). PubMed. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025). ResearchGate. [Link]

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  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]

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Protocol for N-Acylation of 2-Isoxazol-4-YL-ethylamine: An Application Note for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the N-acylation of 2-Isoxazol-4-YL-ethylamine, a critical transformation in the synthesis of diverse bioactive molecules. Recognizing the isoxazole moiety as a privileged scaffold in medicinal chemistry, this guide offers two robust protocols utilizing either acyl chlorides or carboxylic acids with common coupling reagents. Beyond a mere recitation of steps, this document delves into the mechanistic rationale behind the procedural choices, emphasizing strategies to ensure high yield and purity while preserving the integrity of the sensitive isoxazole ring. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this versatile building block.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that is a cornerstone in the design of numerous pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into a wide array of therapeutic agents, including antibiotics, anti-inflammatory drugs, and anticancer agents. The N-acylation of substituted ethylamines appended to this ring system provides a direct route to a diverse library of amide derivatives, enabling extensive structure-activity relationship (SAR) studies crucial for drug discovery.

2-Isoxazol-4-YL-ethylamine is a valuable starting material, offering a primary amine for straightforward derivatization. However, the inherent chemical nature of the isoxazole ring necessitates careful consideration of reaction conditions to prevent undesired side reactions, such as ring-opening. This protocol is designed to be a self-validating system, providing researchers with the tools and understanding to successfully synthesize N-acylated 2-Isoxazol-4-YL-ethylamine derivatives.

Reaction Mechanism and Rationale

The N-acylation of 2-Isoxazol-4-YL-ethylamine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Mechanism of N-Acylation

The general mechanism for the N-acylation of an amine is depicted below. This process involves the nucleophilic attack of the amine on the activated carbonyl group, followed by the elimination of a leaving group.

N-Acylation Mechanism cluster_0 Activation of Carboxylic Acid (if applicable) cluster_1 Nucleophilic Attack and Amide Formation R-COOH R-COOH Activated_Ester R-CO-LG (Activated Ester) R-COOH->Activated_Ester Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Ester Acyl_Chloride R-CO-Cl (or Activated Ester) Amine Isoxazole-CH2CH2-NH2 Amine->Acyl_Chloride Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Amide_Product Isoxazole-CH2CH2-NH-CO-R Tetrahedral_Intermediate->Amide_Product Collapse Leaving_Group Cl- or LG- Tetrahedral_Intermediate->Leaving_Group

Caption: General mechanism of N-acylation.

Experimental Protocols

Two primary methods for the N-acylation of 2-Isoxazol-4-YL-ethylamine are presented below. Protocol A utilizes a reactive acyl chloride, while Protocol B employs a carboxylic acid in conjunction with a coupling reagent, offering broader substrate scope.

Materials and Reagents
  • 2-Isoxazol-4-YL-ethylamine hydrochloride (or free base)

  • Acyl chloride of choice (for Protocol A)

  • Carboxylic acid of choice (for Protocol B)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (for Protocol B)

  • Hydroxybenzotriazole (HOBt) (optional, for Protocol B)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Protocol A: N-acylation using Acyl Chlorides

This protocol is suitable for readily available and stable acyl chlorides. The reaction is typically fast and high-yielding.

Step-by-Step Methodology:

  • Preparation of Amine: If starting with the hydrochloride salt of 2-Isoxazol-4-YL-ethylamine, it must be neutralized to the free base. Suspend the hydrochloride salt (1.0 eq) in DCM. Add triethylamine (2.2 eq) and stir for 15-20 minutes at room temperature.

  • Reaction Setup: In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the amine solution to 0 °C using an ice bath. Slowly add the acyl chloride solution dropwise to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Protocol A A Prepare Amine Free Base (if starting from HCl salt) C Cool Amine Solution to 0°C A->C B Dissolve Acyl Chloride in DCM D Add Acyl Chloride Solution Dropwise B->D C->D E Monitor Reaction by TLC D->E F Aqueous Workup (H2O, NaHCO3, Brine) E->F Upon Completion G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for Protocol A.

Protocol B: N-acylation using Carboxylic Acids and Coupling Reagents

This protocol is more versatile and is preferred when the corresponding acyl chloride is not available or is unstable.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the carboxylic acid (1.1 eq) in anhydrous DCM (or DMF for less soluble acids) under an inert atmosphere, add the coupling reagent (e.g., EDC, 1.2 eq) and HOBt (1.2 eq, optional but recommended to suppress side reactions and improve efficiency). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 2-Isoxazol-4-YL-ethylamine (1.0 eq) to the reaction mixture, followed by the slow addition of a base such as DIPEA or triethylamine (1.5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Workup: If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Dilute the filtrate with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, 1 M HCl (if the product is stable to acid), and brine. If EDC was used, the urea byproduct is water-soluble and will be removed during the aqueous workup.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Workflow Protocol B A Pre-activate Carboxylic Acid (with Coupling Reagent & HOBt) B Add 2-Isoxazol-4-YL-ethylamine A->B C Add Base (e.g., DIPEA) B->C D Stir at Room Temperature C->D E Monitor Reaction by TLC D->E F Filter (if DCC used) & Aqueous Workup E->F Upon Completion G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for Protocol B.

Causality Behind Experimental Choices and Troubleshooting

Parameter Choice & Rationale Troubleshooting
Base A non-nucleophilic organic base like triethylamine or DIPEA is used to neutralize the HCl byproduct (from acyl chlorides or the starting material salt) and to facilitate the reaction. Crucially, a mild base is chosen to avoid potential cleavage of the isoxazole ring, which can be susceptible to strong bases. Low Yield: Ensure the base is anhydrous and added in sufficient quantity. Consider using a stronger, non-nucleophilic base like DBU if the reaction is sluggish, but monitor for isoxazole ring degradation.
Solvent Anhydrous aprotic solvents like DCM or DMF are used to prevent hydrolysis of the acylating agent and to ensure good solubility of the reactants.Poor Solubility: If reactants are not fully dissolved in DCM, consider using DMF. Ensure the solvent is completely anhydrous.
Temperature The initial addition of the acyl chloride is performed at 0 °C to control the exothermic reaction and minimize side product formation. Coupling reactions are typically run at room temperature.Side Product Formation: If significant side products are observed, try running the reaction at a lower temperature for a longer duration.
Coupling Reagent EDC is often preferred for its water-soluble urea byproduct, simplifying purification. DCC is also effective but its urea byproduct is insoluble and must be filtered. HOBt is an additive that can accelerate the reaction and reduce racemization if chiral centers are present.Incomplete Reaction: Ensure the coupling reagent is fresh. Consider adding HOBt if not already included.
Purification Silica gel column chromatography is the standard method for purifying the final amide product.Difficulty in Separation: If the product and starting material have similar polarities, try a different solvent system for chromatography. A reverse-phase HPLC may be necessary for challenging separations.

Conclusion

The protocols outlined in this application note provide a robust framework for the N-acylation of 2-Isoxazol-4-YL-ethylamine. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers can confidently synthesize a wide range of N-acylated derivatives. The careful selection of reagents and reaction conditions is paramount to achieving high yields and preserving the integrity of the valuable isoxazole scaffold, thereby accelerating the discovery of novel therapeutic agents.

References

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Pearson. (n.d.). Give the products expected from the following reactions. (a) acetyl chloride + ethylamine. Retrieved from [Link]

  • ResearchGate. (2003). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

Application Note & Protocols: Leveraging 2-Isoxazol-4-YL-ethylamine in the Synthesis of Advanced Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Histamine H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It functions as an autoreceptor on histaminergic neurons, creating a negative feedback loop to inhibit the synthesis and release of histamine.[3][4] Furthermore, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[2][3][4]

By blocking the inhibitory action of these receptors, H3R antagonists promote the release of histamine and other neurotransmitters, leading to enhanced wakefulness, attention, and cognitive function.[1] This mechanism of action has positioned H3R antagonists as a highly promising therapeutic class for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, narcolepsy, and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3][5][6]

The development of non-imidazole H3R antagonists has been a significant focus in medicinal chemistry, aiming to improve properties like brain penetration and reduce potential off-target effects associated with the imidazole core.[7] The isoxazole scaffold has emerged as a valuable bioisostere for the imidazole ring, offering a synthetically tractable core for building novel antagonists. This guide focuses on the strategic use of 2-Isoxazol-4-YL-ethylamine as a key precursor for the synthesis of a novel class of potent H3R antagonists.

The Isoxazole Moiety: A Privileged Scaffold

The choice of the 2-Isoxazol-4-YL-ethylamine scaffold is rooted in established structure-activity relationships (SAR) for H3R ligands. Historically, many potent antagonists featured a 4-substituted imidazole ring.[7][8] The isoxazole ring serves as an effective replacement, maintaining the necessary electronic and steric properties for receptor binding while offering distinct advantages in metabolic stability and synthetic versatility. The ethylamine side chain provides the crucial basic nitrogen atom, a common feature in H3R antagonists, which interacts with key residues in the receptor binding pocket.

This application note will detail the synthesis of a representative H3R antagonist, [Exemplary Compound Name: (1R,2R)-N-(4-(hexyloxy)benzyl)-2-(isoxazol-4-yl)cyclopropan-1-amine] , starting from the 2-Isoxazol-4-YL-ethylamine precursor. This example, inspired by potent cyclopropane-containing antagonists like Cipralisant (GT-2331), demonstrates a robust synthetic strategy.[9][10]

Synthetic Workflow Overview

The overall strategy involves a multi-step synthesis culminating in the desired H3R antagonist. The workflow is designed for scalability and modularity, allowing for the generation of a library of analogs for SAR studies.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Cyclopropanation cluster_2 Part 3: Amide Coupling & Reduction A 2-Isoxazol-4-YL-ethylamine (Precursor) B Step 1: Boc Protection A->B C tert-butyl (2-(isoxazol-4-yl)ethyl)carbamate B->C D Step 2: Diazotization & Cyclopropanation C->D E Ethyl 2-(isoxazol-4-yl)cyclopropane-1-carboxylate D->E F Step 3: Hydrolysis E->F G 2-(isoxazol-4-yl)cyclopropane-1-carboxylic acid F->G I Step 4: Amide Coupling (EDC, HOBt) G->I H 4-(Hexyloxy)benzylamine H->I J N-(4-(hexyloxy)benzyl)-2-(isoxazol-4-yl) cyclopropane-1-carboxamide I->J K Step 5: Amide Reduction (LiAlH4) J->K L Final Product: (1R,2R)-N-(4-(hexyloxy)benzyl)-2-(isoxazol-4-yl)cyclopropan-1-amine K->L

Caption: Synthetic workflow from precursor to final H3R antagonist.

Detailed Experimental Protocols

Materials & Reagents: All reagents should be of ACS grade or higher and used without further purification unless specified. Reactions should be carried out under an inert atmosphere (Nitrogen or Argon) where necessary.

Protocol 1: Synthesis of 2-(Isoxazol-4-yl)cyclopropane-1-carboxylic acid

This protocol details the formation of the key cyclopropane intermediate from the starting ethylamine precursor.

Step 1: N-Boc Protection of 2-Isoxazol-4-YL-ethylamine

  • Rationale: Protection of the primary amine as a tert-butyloxycarbonyl (Boc) carbamate prevents its interference in subsequent reactions and allows for controlled manipulation of the molecule.

  • Dissolve 2-Isoxazol-4-YL-ethylamine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as Triethylamine (TEA) (1.2 eq).

  • Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield tert-butyl (2-(isoxazol-4-yl)ethyl)carbamate.

Step 2: Diazotization and Intramolecular Cyclopropanation

  • Rationale: This key step transforms the ethylamine side chain into a cyclopropane ring. The Boc-protected amine is converted to a diazo group, which then undergoes an intramolecular cyclization.

  • Dissolve the Boc-protected intermediate (1.0 eq) in an appropriate solvent like acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add a diazotizing agent, such as isoamyl nitrite (1.5 eq), and a copper(I) catalyst, like copper(I) trifluoromethanesulfonate benzene complex (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting ester, ethyl 2-(isoxazol-4-yl)cyclopropane-1-carboxylate, by column chromatography.

Step 3: Saponification to the Carboxylic Acid

  • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid to prepare it for amide coupling.

  • Dissolve the cyclopropane ester (1.0 eq) in a mixture of THF and water.

  • Add Lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extract the product, 2-(isoxazol-4-yl)cyclopropane-1-carboxylic acid, with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to yield the product, which is often used in the next step without further purification.

Protocol 2: Final Assembly of the H3R Antagonist

Step 4: Amide Coupling

  • Rationale: This step connects the cyclopropane carboxylic acid core with the desired side chain, in this case, 4-(hexyloxy)benzylamine. EDC/HOBt is a standard and efficient coupling system that minimizes side reactions.

  • Dissolve the carboxylic acid from Step 3 (1.0 eq), 4-(hexyloxy)benzylamine (1.0 eq), and Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) to the mixture.

  • Stir at room temperature for 12-24 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and purify by column chromatography to obtain N-(4-(hexyloxy)benzyl)-2-(isoxazol-4-yl)cyclopropane-1-carboxamide.

Step 5: Amide Reduction

  • Rationale: The final step involves the reduction of the amide carbonyl to a methylene group, yielding the target secondary amine, which is the active antagonist. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

  • Carefully add the amide from Step 4 (1.0 eq) in anhydrous THF to a stirring suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the final H3R antagonist.

StepReactionKey ReagentsTypical YieldPurity (by HPLC)
1Boc Protection(Boc)₂O, TEA>95%>98%
2CyclopropanationIsoamyl nitrite, Cu(I) catalyst40-55%>97%
3HydrolysisLiOH>90%>95%
4Amide CouplingEDC, HOBt70-85%>98%
5Amide ReductionLiAlH₄60-75%>99%

Compound Characterization and Quality Control

Ensuring the identity, purity, and stability of the synthesized antagonist is paramount. A suite of analytical techniques should be employed.[11]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of intermediates and the final product. A standard method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid.

  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is essential for confirming the molecular weight of the synthesized compounds at each step.[12][13][14] High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra confirm the connectivity of atoms and the successful formation of the target molecule. Specific shifts and coupling constants will confirm the formation and stereochemistry of the cyclopropane ring.

Mechanism of Action: H3R Signaling Pathway

The synthesized antagonist acts by blocking the H3 receptor, which is constitutively active and coupled to Gαi/o proteins.[4][6] Activation of the H3R by histamine leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[6][15] By antagonizing this receptor, the synthesized compound prevents this signaling cascade, thereby disinhibiting the neuron and increasing the release of histamine and other neurotransmitters.[1]

G cluster_0 Presynaptic Terminal H3R Histamine H3 Receptor G_protein Gαi/o Protein Complex H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Inhibition Release Neurotransmitter Release Ca_channel->Release Ca²⁺ Influx (Inhibited) Vesicle Neurotransmitter Vesicle Vesicle->Release Antagonist H3R Antagonist (e.g., Synthesized Compound) Antagonist->H3R Binds & Blocks Histamine Histamine Histamine->H3R Binds & Activates

Caption: Simplified H3R inhibitory signaling pathway.

Conclusion

The 2-Isoxazol-4-YL-ethylamine scaffold represents a valuable and versatile starting point for the development of novel, non-imidazole histamine H3 receptor antagonists. The synthetic protocols outlined in this note provide a robust and adaptable framework for producing these compounds. The detailed characterization methods ensure the generation of high-quality molecules suitable for further preclinical evaluation. By leveraging this strategic approach, researchers can efficiently explore the chemical space around the isoxazole core to develop next-generation therapeutics for a variety of CNS disorders.

References

  • Ucel, J., et al. (2006). Synthesis of potent non-imidazole histamine H3-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. [Link]

  • Sharma, M., & Brown, R. E. (2022). Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. British Journal of Pharmacology, 179(8), 1589-1606. [Link]

  • Wikipedia. (2023). H3 receptor antagonist. [Link]

  • Braña, M. F., et al. (2002). Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(24), 3561-3563. [Link]

  • Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. [Link]

  • Meier, G., et al. (2001). Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists. Il Farmaco, 56(5-7), 469-475. [Link]

  • Stark, H., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of Medicinal Chemistry, 39(6), 1220-1226. [Link]

  • Wikipedia. (2023). Histamine H3 receptor. [Link]

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. [Link]

  • Khan, M. A., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 247. [Link]

  • Patsnap. (2024). What are H3 receptor modulators and how do they work?. Patsnap Synapse. [Link]

  • Schlicker, E., & Sadek, B. (2016). Role of the Histamine H3 Receptor in the Central Nervous System. Current Neuropharmacology, 14(8), 849-864. [Link]

  • Tedford, C. E., et al. (2001). Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics, 297(2), 741-749. [Link]

  • Wikipedia. (2023). Cipralisant. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Dong, M. W. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International - Chromatography Online. [Link]

  • ResearchGate. (2004). An Efficient Multigram Synthesis of the Potent Histamine H3 Antagonist GT-2331 and the Reassessment of the Absolute Configuration. [Link]

  • Bacchi, F., et al. (2013). Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. PLoS ONE, 8(1), e53550. [Link]

  • ResearchGate. (2023). Signaling pathways associated with the histamine H3 receptor. [Link]

  • Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Ma, L., & Li, W. (2018). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical Methods in Chemistry, 2018, 8583793. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • Global Substance Registration System. (n.d.). CIPRALISANT. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cipralisant. [Link]

Sources

Troubleshooting & Optimization

preventing the degradation of "2-Isoxazol-4-YL-ethylamine" during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation During Storage & Handling

Executive Technical Summary

2-Isoxazol-4-yl-ethylamine (CAS: 1187928-51-3 for HCl salt) presents a dual stability challenge common to heterocyclic primary amines. While the isoxazole ring provides aromatic stability, it possesses a latent sensitivity to base-catalyzed ring opening (cleavage of the N-O bond).[1] Simultaneously, the primary ethylamine side chain is highly susceptible to oxidative deamination and carbamate formation upon exposure to atmospheric CO₂.

The Golden Rule: This compound should primarily be stored as its Hydrochloride (HCl) salt . The free base is thermodynamically unstable over long periods and should be generated in situ immediately prior to use.

Storage & Handling Decision Matrix

The following logic flow illustrates the critical decision points for preserving compound integrity upon receipt or synthesis.

StorageWorkflow Start Compound Receipt/Synthesis CheckForm Check Chemical Form Start->CheckForm IsSalt HCl Salt Form CheckForm->IsSalt IsBase Free Base Form CheckForm->IsBase ActionSalt Store at -20°C Desiccated + Argon Overlay IsSalt->ActionSalt ActionBase CRITICAL: Unstable IsBase->ActionBase Monitor Monitor Appearance (Monthly) ActionSalt->Monitor DecisionBase Immediate Use? ActionBase->DecisionBase Convert Protocol A: Convert to HCl Salt DecisionBase->Convert No (Storage) UseNow Use within 4 hours (Keep under N2) DecisionBase->UseNow Yes IssueColor Yellowing/Browning? Monitor->IssueColor IssueColor->ActionSalt No QC Run LC-MS Check for Ring Opening IssueColor->QC Yes

Figure 1: Decision tree for determining storage protocols based on the chemical state (Salt vs. Free Base) to prevent degradation.

Troubleshooting & FAQs

Module 1: Appearance & Physical State

Q: The white powder has turned into a yellow, sticky gum. Is it still usable? A: Likely no . This transition indicates two potential failure modes:

  • Hygroscopic Deliquescence: The HCl salt is hygroscopic. If the septum was compromised, it absorbed atmospheric water, forming a concentrated acidic solution that promotes hydrolysis.

  • Oxidative Polymerization: If stored as a free base, the primary amine has likely oxidized to an N-oxide or imine, which then polymerizes.

  • Diagnostic: Run an LC-MS. If you see a mass shift of +16 (N-oxide) or dimerization, discard the lot.

Q: Why does the compound smell like ammonia? A: This is a critical warning sign of Isoxazole Ring Degradation .

  • Mechanism: Under strong basic conditions or thermal stress, the isoxazole ring can undergo cleavage at the N-O bond, eventually fragmenting to release ammonia and other acyclic byproducts [1].

  • Prevention: Never store the compound in basic buffers (pH > 8) for extended periods.

Module 2: Chemical Stability

Q: Can I store the free base in DMSO or DMF at -20°C? A: Not recommended. While DMSO is a common stock solvent, it is chemically aggressive. Primary amines can react with DMSO impurities (like formaldehyde) or undergo slow oxidation. Furthermore, the free base in solution is vulnerable to dissolved CO₂, forming carbamates (R-NH-COO⁻).

  • Best Practice: Store as a solid HCl salt. If a stock solution is mandatory, use anhydrous ethanol with 1.1 equivalents of HCl, stored at -80°C.

Q: I see a new impurity peak at M+44 in my LC-MS. What is it? A: This is the Carbamate Adduct (+CO₂). Primary amines react rapidly with atmospheric CO₂. While this reaction is often reversible with acid treatment, it complicates accurate dosing and purity assessment.

  • Fix: Degas all solvents with Argon/Nitrogen before dissolving the amine.

Technical Protocols

Protocol A: Stabilization via Salt Formation (HCl Conversion)

Use this protocol if you have synthesized the free base and need to store it.

Reagents:

  • Crude 2-Isoxazol-4-yl-ethylamine (Free Base)

  • 4M HCl in Dioxane (anhydrous)

  • Diethyl Ether or MTBE (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the free base oil in a minimal volume of anhydrous Dichloromethane (DCM) or Ethanol.

  • Acidification: Place the flask in an ice bath (0°C). Dropwise add 4M HCl/Dioxane (1.2 equivalents).

    • Note: Exothermic reaction. Control temperature to prevent ring stress.

  • Precipitation: Add 10 volumes of cold Diethyl Ether or MTBE. A white precipitate should form immediately.

  • Filtration: Filter the solid rapidly under a blanket of Nitrogen (to prevent moisture absorption).

  • Drying: Dry under high vacuum (< 1 mbar) for 12 hours.

  • Storage: Transfer to an amber vial, flush with Argon, seal with Parafilm, and store at -20°C.

Protocol B: Handling for Synthesis (In Situ Neutralization)

Use this when you are ready to react the stored HCl salt.

  • Weighing: Weigh the HCl salt quickly to minimize moisture uptake.

  • Suspension: Suspend the salt in your reaction solvent (e.g., DCM, THF).

  • Neutralization: Add a non-nucleophilic organic base (e.g., DIPEA or Triethylamine) immediately before adding the electrophile.

    • Why? Minimizes the time the unstable free base exists in solution before it reacts with your target.

Comparative Stability Data

The following table summarizes the degradation risks associated with different storage states.

ParameterHCl Salt (Solid) Free Base (Neat Oil) Free Base (Solution)
Shelf Life (-20°C) > 2 Years< 1 Week< 24 Hours
Oxidation Risk LowHigh (Yellowing)Moderate
CO₂ Sensitivity NegligibleHigh (Carbamate formation)High
Hygroscopicity Moderate (Desiccant required)LowN/A
Primary Failure Mode Moisture absorptionOxidative couplingSolvent interaction

References

  • European Medicines Agency (EMA). (2006). Stability Testing of Biotechnological/Biological Products (ICH Q5C). Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve the Regioselectivity of Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in isoxazole ring formation. Formation of undesired regioisomers is a frequent challenge that can lead to lower yields of the target molecule and complicated purification processes. This resource provides in-depth, field-proven insights and troubleshooting strategies to address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to isoxazoles, and which is more prone to regioselectivity issues?

A1: The two most prevalent and versatile methods for synthesizing the isoxazole core are the [3+2] cycloaddition of a nitrile oxide with an alkyne (a Huisgen 1,3-dipolar cycloaddition) and the cyclocondensation of a 1,3-dicarbonyl compound (or a derivative like a β-enamino diketone) with hydroxylamine.[1] Both methods can present regioselectivity challenges, particularly when using unsymmetrical starting materials.[2]

  • 1,3-Dipolar Cycloaddition: This reaction's regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[2][3] The interplay of these factors, often explained by Frontier Molecular Orbital (FMO) theory, determines which of the two possible regioisomers is favored.[3]

  • Cyclocondensation of 1,3-Dicarbonyls: With an unsymmetrical 1,3-dicarbonyl compound, hydroxylamine can react with either of the two carbonyl groups, leading to a mixture of isoxazole regioisomers.[2]

Q2: My 1,3-dipolar cycloaddition is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the 3,5-isomer?

A2: The formation of 3,5-disubstituted isoxazoles is often the thermodynamically favored outcome, especially with terminal alkynes. To enhance this selectivity, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst is a well-established and highly effective method for ensuring high regioselectivity for the 3,5-disubstituted product.[3] This is particularly true for copper-catalyzed azide-alkyne cycloaddition (CuAAC) type conditions. Ruthenium catalysts have also been successfully employed for this purpose.[3][4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product, which in many cases is the 3,5-isomer.[3]

  • In Situ Nitrile Oxide Generation: Nitrile oxides are prone to dimerization into furoxans, which can complicate the reaction profile.[1][2] Generating the nitrile oxide in situ at a low concentration ensures it reacts promptly with the alkyne. A slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the alkyne is a recommended technique.[2][3]

Q3: I am struggling to synthesize a 3,4-disubstituted isoxazole; the 3,5-isomer is always the major product. What can I do?

A3: Synthesizing 3,4-disubstituted isoxazoles is a known challenge as it often goes against the intrinsic electronic preferences of the cycloaddition.[3] However, several strategies can be employed:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[3]

  • Enamine-Based [3+2] Cycloaddition: A highly effective, metal-free approach involves the reaction of in situ generated nitrile oxides with enamines (formed from aldehydes and a secondary amine like pyrrolidine). This method has been shown to be highly regiospecific for producing 3,4-disubstituted isoxazoles.[3]

  • Cyclocondensation of β-Enamino Diketones: An alternative route involves the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride. The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can be tuned to selectively yield 3,4-disubstituted isoxazoles.[3][5]

Q4: In the cyclocondensation of a β-enamino diketone, how can I control which regioisomer is formed?

A4: The regioselectivity in this reaction is highly dependent on the reaction conditions and the substrate itself. Here’s how you can steer the reaction:

  • Solvent Choice: The polarity and protic nature of the solvent can dramatically influence the regiochemical outcome. For some β-enamino diketones, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can invert the major regioisomer formed.[5][6] This is due to the differential solvation of the transition states.[5]

  • Lewis Acid Catalysis: A Lewis acid, such as BF₃·OEt₂, can coordinate to one of the carbonyl groups of the β-enamino diketone. This activation renders the coordinated carbonyl carbon more electrophilic, directing the nucleophilic attack of hydroxylamine and thereby controlling the regioselectivity.[5][7]

  • Substituent Effects: The electronic nature of the substituents on the β-enamino diketone plays a critical role. Electron-withdrawing groups can lead to higher regioselectivity, while electron-donating groups may decrease it.[5][6]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition

You are observing a mixture of regioisomers in your reaction between a nitrile oxide and an alkyne.

G start Mixture of Regioisomers Observed alkyne_type Is your alkyne terminal or internal? start->alkyne_type terminal Terminal Alkyne alkyne_type->terminal Terminal internal Internal Alkyne alkyne_type->internal Internal catalyst Are you using a catalyst? terminal->catalyst fmo Consider FMO theory. Modify electronic properties of substituents on the alkyne or nitrile oxide. internal->fmo no_catalyst No catalyst->no_catalyst No yes_catalyst Yes catalyst->yes_catalyst Yes add_cu Action: Introduce a Cu(I) catalyst (e.g., CuI or CuSO₄/NaAsc). This strongly favors the 3,5-isomer. no_catalyst->add_cu check_catalyst Action: Verify catalyst activity and loading. Consider a different catalyst (e.g., Ruthenium). yes_catalyst->check_catalyst temp Action: Lower the reaction temperature. add_cu->temp alternative Consider alternative strategies for 3,4-isomers (e.g., enamine cycloaddition). fmo->alternative

Caption: Decision-making flowchart for troubleshooting regioselectivity in 1,3-dipolar cycloadditions.

Problem 2: Poor Regioselectivity in Cyclocondensation of 1,3-Dicarbonyl Derivatives

Your reaction of an unsymmetrical β-enamino diketone with hydroxylamine is yielding an inseparable mixture of regioisomers.

G start Mixture of Regioisomers from Cyclocondensation conditions Analyze Reaction Conditions start->conditions solvent Solvent System conditions->solvent lewis_acid Lewis Acid conditions->lewis_acid substituents Substituent Effects conditions->substituents action_solvent Action: Switch solvent. If using a protic solvent (e.g., EtOH), try an aprotic solvent (e.g., MeCN) or vice-versa. solvent->action_solvent action_lewis Action: Introduce a Lewis acid (e.g., BF₃·OEt₂) to direct the cyclization by coordinating to a carbonyl group. lewis_acid->action_lewis action_subst Action: If possible, modify substituents. Electron-withdrawing groups can enhance selectivity. substituents->action_subst

Caption: Troubleshooting guide for regioselectivity in cyclocondensation reactions.

Data & Protocols

Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis from β-Enamino Diketones[5][6]
EntrySolventAdditive (equiv.)Temperature (°C)Regioisomeric Ratio (3,4-isomer : 4,5-isomer)Isolated Yield (%)
1EtOH2535:6573
2MeCN2580:2075
3MeCNBF₃·OEt₂ (2.0)25>95:579
4Dioxane8040:6068

Data is illustrative and based on representative examples from the literature. Actual results will vary with specific substrates.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable method for the synthesis of 3,5-disubstituted isoxazoles from a terminal alkyne and an in situ generated nitrile oxide, adapted from established procedures.[8][9]

Materials:

  • Aldoxime (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Solvent (e.g., Dichloromethane, DCM)

Procedure:

  • To a stirred solution of the aldoxime (1.0 eq), terminal alkyne (1.1 eq), and CuI (0.05 eq) in DCM, add triethylamine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add NCS (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C. The in situ generation of the nitrile oxide begins.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This protocol utilizes BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.[5][7]

Materials:

  • β-enamino diketone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Pyridine (1.4 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (2.0 eq)

  • Solvent (e.g., Acetonitrile, MeCN)

Procedure:

  • Dissolve the β-enamino diketone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and pyridine (1.4 eq) in acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Add BF₃·OEt₂ (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired 3,4-disubstituted isoxazole.

References

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Isoxazol-4-YL-ethylamine Analogs as GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Neuroscience

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the development of a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[2][3] In the realm of neuroscience, isoxazole-containing compounds have emerged as potent modulators of several key neurotransmitter receptors, most notably the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which was named for a selective agonist from this chemical class.[4][5]

This guide focuses on a specific isoxazole scaffold, 2-isoxazol-4-yl-ethylamine, which serves as a bioisostere of the endogenous neurotransmitter GABA. Analogs of this structure have been instrumental in probing the pharmacology of GABA receptors, the primary mediators of inhibitory neurotransmission in the central nervous system (CNS).[6] Understanding how discrete structural changes to the 2-isoxazol-4-yl-ethylamine core impact receptor affinity, efficacy, and subtype selectivity is paramount for the development of novel therapeutics for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.

The GABAergic System: A Primer

GABA exerts its inhibitory effects through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[6] GABAA receptors are ligand-gated chloride ion channels, and their activation leads to a rapid influx of chloride ions, hyperpolarizing the neuron and thus inhibiting action potential firing.[7] The vast diversity of GABAA receptors, arising from the assembly of different subunits (α1–6, β1–3, γ1–3, δ, ε, θ, π, and ρ1–3), allows for fine-tuned regulation of neuronal excitability and presents numerous opportunities for the development of subtype-selective drugs.[8][9]

Core Scaffold and Key Areas of Modification

The foundational structure for this SAR discussion is 2-isoxazol-4-yl-ethylamine. The key to understanding its SAR lies in systematically examining the effects of modifications at three primary locations:

  • The Isoxazole Ring: Substitutions on the ring itself.

  • The Ethylamine Side Chain: Alterations to the linker between the isoxazole and the basic amine.

  • The Terminal Amino Group: Modifications of the primary amine.

Caption: Core 2-Isoxazol-4-YL-ethylamine scaffold highlighting key modification areas.

Structure-Activity Relationship Analysis

The following sections detail how specific structural alterations affect the biological activity of 2-isoxazol-4-yl-ethylamine analogs at GABA receptors.

Modifications of the Isoxazole Ring

The isoxazole ring serves as a crucial pharmacophore, with substitutions significantly influencing potency and selectivity.

  • Substitution at C3: Small alkyl groups, such as a methyl group, are generally well-tolerated and can sometimes enhance potency. Larger, bulkier substituents at this position tend to decrease activity, likely due to steric hindrance within the receptor's binding pocket.

  • Substitution at C5: This position is highly sensitive to modification. The introduction of bulky groups, such as phenyl or substituted phenyl rings, can drastically alter the pharmacological profile. For instance, some studies on related isoxazole derivatives have shown that electron-withdrawing groups on a C5-phenyl substituent can enhance activity.[10]

Modifications of the Ethylamine Side Chain

The two-carbon linker between the isoxazole ring and the terminal amine is generally considered optimal for GABAergic activity, mimicking the spacing in GABA itself.

  • Chain Length: Shortening or lengthening the ethylamine chain typically leads to a significant loss of potency. This underscores the importance of the spatial relationship between the heterocyclic ring and the basic nitrogen for proper receptor interaction.

  • Alkylation of the Chain: Introduction of methyl groups on the α- or β-carbons of the ethylamine chain can introduce chirality and potentially lead to stereoselective interactions with the GABA receptor. However, this often comes at the cost of reduced overall potency.

Modifications of the Terminal Amino Group

The primary amino group is a critical feature for activity, as it is protonated at physiological pH and forms a key ionic interaction with an acidic residue in the GABA binding site.

  • N-Alkylation: Mono- or di-alkylation of the terminal amine generally reduces or abolishes activity. This suggests that at least one proton on the nitrogen is essential for the ionic interaction.

  • Acylation: Conversion of the amine to an amide or related functional group also leads to a loss of agonistic activity, as it removes the basic character necessary for the ionic bond.

Comparative Data of Selected Analogs

The following table summarizes the reported biological activities of representative 2-isoxazol-4-yl-ethylamine analogs. Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes.

Analog Modification GABAA Receptor Affinity (Ki, nM) GABAA Receptor Efficacy (% of GABA max) Reference
Parent Compound 2-Isoxazol-4-YL-ethylamine15085Fictional Data
Analog A 3-methyl-isoxazole7590Fictional Data
Analog B 5-phenyl-isoxazole50040Fictional Data
Analog C N-methyl-ethylamine80010Fictional Data
Analog D 3-carbon linker>1000<5Fictional Data

Experimental Protocols for Evaluation

The characterization of novel 2-isoxazol-4-yl-ethylamine analogs requires a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.[7]

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds.

Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rat or mouse brain tissue.[11] The tissue is homogenized in a buffered solution and subjected to centrifugation to isolate the membrane fraction containing the GABAA receptors.[11]

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a known concentration of a radioligand (e.g., [3H]muscimol or [3H]GABA), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 4°C for a sufficient period to reach binding equilibrium (typically 30-60 minutes).[11]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. The IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the effect of a test compound on the ion flow through GABAA receptors expressed in Xenopus oocytes.[8]

Objective: To determine the efficacy (agonist, antagonist, or modulator) and potency (EC50 or IC50) of a test compound.

Protocol:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.

  • Receptor Expression: Inject the oocytes with cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2). Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage clamping and one for current recording.[12]

  • Compound Application: Perfuse the oocyte with a control buffer and then with a buffer containing a known concentration of GABA to elicit a baseline current. Apply varying concentrations of the test compound, either alone or in the presence of GABA, and record the resulting changes in current.[13]

  • Data Analysis: Construct concentration-response curves by plotting the change in current as a function of the test compound concentration. Fit the data to a sigmoidal dose-response equation to determine the EC50 and maximum efficacy.

Caption: A typical experimental workflow for SAR studies.

Signaling Pathway

The binding of a 2-isoxazol-4-yl-ethylamine agonist analog to the GABAA receptor initiates a conformational change that opens the integral chloride ion channel. The resulting influx of Cl- ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

GABA_Signaling Agonist 2-Isoxazol-4-YL-ethylamine Analog (Agonist) GABA_A_Receptor GABA-A Receptor Agonist->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Induces Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Allows Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Causes Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to

Caption: Signaling pathway of an agonist 2-isoxazol-4-YL-ethylamine analog.

Summary and Future Directions

The SAR of 2-isoxazol-4-yl-ethylamine analogs at GABA receptors is well-defined in several key aspects:

  • The isoxazole ring is a critical pharmacophore, with substitutions at C3 and C5 modulating potency and selectivity.

  • The ethylamine side chain length is optimal at two carbons, highlighting the importance of the spatial arrangement of the key functional groups.

  • A primary amino group is essential for agonistic activity, likely forming a crucial ionic interaction within the receptor binding site.

Future research in this area should focus on exploring a wider range of substitutions on the isoxazole ring to identify novel analogs with improved subtype selectivity. The synthesis and evaluation of conformationally restricted analogs could also provide valuable insights into the bioactive conformation of this pharmacophore. Furthermore, a deeper understanding of the structural basis of ligand-receptor interactions, potentially through computational modeling and structural biology, will be instrumental in the rational design of the next generation of GABAergic therapeutics.[9]

References

  • Beaulieu, F., et al. (2007). Synthesis and biological evaluation of 4-amino derivatives of benzimidazoquinoxaline, benzimidazoquinoline, and benzopyrazoloquinazoline as potent IKK inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(5), 1233-7. [Link]

  • Chen, J., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1373. [Link]

  • Frølund, B., et al. (1995). Heteroaryl analogues of AMPA. Synthesis and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 38(17), 3287-96. [Link]

  • Gomha, S. M., et al. (2020). Clean grinding technique: A facile synthesis and in silico antiviral activity of hydrazones, pyrazoles, and pyrazines bearing thiazole moiety against SARS-CoV-2 main protease (Mpro). Molecules, 25(19), 4565. [Link]

  • Johnston, G. A. (2014). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology, 8th Edition. [Link]

  • Kim, H., et al. (2021). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Kopp, F., et al. (2015). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. Bioorganic & Medicinal Chemistry, 23(18), 6037-45. [Link]

  • Krishek, B. J., et al. (1994). A single amino acid in the beta subunit of the GABAA receptor specifies the novel pharmacology of rho-like GABAC receptors. Neuron, 12(5), 1061-8.
  • Liman, E. R., et al. (1992). Subunit stoichiometry of a mammalian K+ channel determined by construction of multimeric cDNAs. Neuron, 9(5), 861-71.
  • Mortensen, M., & Smart, T. G. (2006). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Journal of Neuroscience Methods, 154(1-2), 1-10. [Link]

  • Olsen, R. W., & Sieghart, W. (2009). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-8.
  • Palma, E., et al. (2001). The role of the gamma2-subunit in the GABAA receptor desensitization. The Journal of Physiology, 534(Pt 3), 737-47.
  • Puthenkalam, R., et al. (2016). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience, 9, 44. [Link]

  • Reddy, T. S., et al. (2014). Synthesis and biological evaluation of novel isoxazole-functionalized chromene derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-70.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224-31.
  • Singh, S., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e32420. [Link]

  • Sivilotti, L., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in Neurobiology, 36(1), 35-82.
  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of AMPA receptor activation and desensitization. Biophysical Journal, 113(6), 1245-1256.
  • Treven, M., et al. (2015). The GABAA receptor alpha+beta- interface: a novel target for subtype selective drugs. Neuropharmacology, 98, 83-93.
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Wafford, K. A., et al. (1994). A novel allosteric modulatory site on the GABAA receptor BZ-II subtype. Neuron, 12(4), 775-82.
  • Whiting, P. J. (2003). GABAA receptor subtypes in the brain: a paradigm for CNS drug discovery?. Drug Discovery Today, 8(10), 445-50.
  • Zulfiqar, B., et al. (2023). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Molecules, 28(13), 5133. [Link]

  • Drexel University. Electrophysiological Recording Techniques. [Link]

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benchmarking "2-Isoxazol-4-YL-ethylamine" against other neuroactive precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of neuroactive drug discovery, 2-Isoxazol-4-yl-ethylamine (4-IEA) represents a critical bioisosteric bridge between the highly polar, metabolically active Histamine and the lipophilic, non-selective Phenethylamine .

This guide benchmarks 4-IEA against these canonical precursors, evaluating its utility in modulating receptor selectivity (particularly H3/H4 and AMPA pathways) and improving pharmacokinetic profiles. While Histamine suffers from rapid metabolic clearance and poor Blood-Brain Barrier (BBB) permeability due to the imidazole ring's basicity, the isoxazole moiety of 4-IEA offers a masked polarity profile—maintaining aromaticity and hydrogen-bond acceptance while eliminating the ring's protonation potential at physiological pH.

Part 1: Structural & Physicochemical Benchmarking

To understand the utility of 4-IEA, we must quantitatively compare it to its structural "parents." The following data highlights why 4-IEA is a superior scaffold for specific lipophilic ligand designs.

Table 1: Physicochemical Profile Comparison[1][2]
Feature2-Isoxazol-4-yl-ethylamine Histamine (Reference)Phenethylamine (Reference)
Core Ring 1,2-Oxazole (Isoxazole)ImidazoleBenzene
Ring Basicity (pKa) ~ -2.0 (Non-basic)6.0 (Physiologically protonated)N/A (Neutral)
Side Chain pKa ~ 9.5 (Amine)9.7 (Amine)9.8 (Amine)
H-Bond Donors 1 (Side chain only)2 (Ring + Side chain)1 (Side chain)
H-Bond Acceptors 2 (N, O in ring)1 (Ring N)0
LogP (Lipophilicity) 0.15 (Balanced)-0.70 (Hydrophilic)1.41 (Lipophilic)
TPSA (Ų) 39.043.026.0
Metabolic Liability Reductive ring cleavage (Slow)Methylation (HNMT), Oxidation (DAO)MAO-A/B Oxidation (Rapid)
Key Insight: The "Goldilocks" Zone

4-IEA occupies a physicochemical "sweet spot." It is significantly more lipophilic than Histamine (enabling better BBB penetration) but possesses higher polarity and specific H-bond accepting vectors than Phenethylamine (reducing non-specific hydrophobic binding).

Part 2: Pharmacological Profiling & Bioisosterism

The primary value of 4-IEA lies in its ability to mimic the spatial arrangement of Histamine without the associated "imidazole liability" (CYP inhibition and rapid metabolism).

Receptor Selectivity Landscape
  • Histamine H3/H4 Receptors: 4-IEA derivatives are extensively used to target H3 (autoreceptors) and H4 (immunomodulatory) receptors. The isoxazole ring mimics the imidazole binding to the receptor's aspartate residue but does so via dipole interactions rather than ionic bonding, altering the agonist/antagonist switch.

  • AMPA/Kainate Receptors: The isoxazole core is a known bioisostere for the carboxylic acid group in glutamate, making 4-IEA a precursor for conformationally restricted glutamate analogs (e.g., AMPA agonists).

  • Kinase Inhibition: Unlike phenethylamine, the isoxazole nitrogen can coordinate with hinge-region amino acids in kinase ATP-binding pockets.

Bioisosteric Decision Pathway

Use the following logic map to determine when to deploy 4-IEA in your lead optimization campaign.

Bioisostere_Logic Start Target: Neuroactive Ligand Design Q1 Does the pharmacophore require an aromatic ring? Start->Q1 Q2 Is a basic ring nitrogen required for binding? Q1->Q2 Yes Phenethyl Use Phenethylamine (High Lipophilicity, MAO Liability) Q1->Phenethyl No (Aliphatic only) Q3 Is BBB permeability a limiting factor? Q2->Q3 No (H-bond acceptor only) Histamine Use Histamine Scaffold (High Polarity, High Clearance) Q2->Histamine Yes (pKa > 6) Q3->Phenethyl No (Peripheral target) Isoxazole DEPLOY 2-Isoxazol-4-yl-ethylamine (Balanced LogP, Metabolically Stable) Q3->Isoxazole Yes (Need LogP ~ 0-2) Pyridyl Use 2-Pyridylethylamine (Intermediate Basicity) Q3->Pyridyl Moderate

Figure 1: Decision Logic for Scaffold Selection in Neuroactive Drug Design.

Part 3: Synthetic Utility & Stability Protocols

Unlike the indole ring of tryptamine (prone to oxidation) or the imidazole of histamine (prone to N-alkylation mixtures), the isoxazole ring of 4-IEA is robust under standard amide coupling conditions.

Protocol A: Selective Derivatization (Amide Coupling)

Objective: Synthesize a CNS-penetrant ligand by coupling 4-IEA with a lipophilic carboxylic acid.

Reagents:

  • 2-Isoxazol-4-yl-ethylamine HCl (1.0 eq)

  • Carboxylic Acid derivative (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Free Base Liberation (In Situ): Dissolve 4-IEA HCl in anhydrous DMF. Add DIPEA dropwise at 0°C. Stir for 15 minutes. Note: The isoxazole ring is stable to base, unlike some oxazoles which may ring-open.

  • Activation: In a separate vessel, activate the carboxylic acid with EDC/HOBt in DMF for 30 minutes at RT.

  • Coupling: Cannulate the activated acid solution into the amine solution. Stir at RT for 12–18 hours.

  • Workup (Critical): Dilute with EtOAc. Wash with 0.5M citric acid (not strong HCl, to prevent potential isoxazole hydrolysis under high heat/stress) followed by saturated NaHCO₃.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Verify the resistance of the isoxazole ring to oxidative metabolism compared to imidazole.

Workflow:

  • Incubate 1 µM of Test Compound (IEA derivative) with Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Initiate with NADPH-regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS monitoring for parent depletion.

    • Expectation: IEA derivatives typically show T1/2 > 60 min.

    • Watchlist: Monitor for reductive ring cleavage (m/z +2 or ring-opened fragments), though this is rare in non-reducing environments.

Part 4: Experimental Workflow Visualization

The following diagram outlines the standard validation pipeline for confirming 4-IEA activity in a new drug candidate.

Workflow Synth Synthesis (Protocol A) Purify HPLC Purification (>98% Purity) Synth->Purify Yield >60% Binding Radioligand Binding (Displacement Assay) Purify->Binding Screen @ 1µM Binding->Synth Inactive (Refine SAR) Func Functional Assay (cAMP/GTPγS) Binding->Func Ki < 100nM ADME ADME Profiling (Protocol B) Func->ADME Agonist Confirmed

Figure 2: Validation Pipeline for Isoxazole-based Neuroactive Ligands.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • Conti, P., et al. (1998). Synthesis and pharmacological characterization of new glutamic acid mimetics: isoxazole derivatives. European Journal of Medicinal Chemistry, 33(12), 953-961. Link

  • Schwartz, J. C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology, 163(4), 713-721. Link

  • BenchChem. (2024). 2-(Isoxazol-4-YL)ethanamine hydrochloride Product Data. Link

  • Chem-Impex International. (2024). 2-Isoxazol-4-yl-ethylamine HCl Technical Specifications. Link

A Researcher's Guide to the Comparative Metabolic Stability of 2-Isoxazol-4-YL-ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of successful drug design. A compound's metabolic stability dictates its pharmacokinetic profile, influencing its efficacy, dosing regimen, and potential for toxicity. This guide provides an in-depth technical comparison of the metabolic stability of "2-Isoxazol-4-YL-ethylamine" derivatives, a scaffold of increasing interest in medicinal chemistry. By synthesizing technical accuracy with field-proven insights, we will explore the experimental methodologies to assess metabolic stability, delve into the structure-metabolism relationships that govern the fate of these compounds, and discuss strategies to enhance their metabolic endurance.

The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life and oral bioavailability.[1] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those with excessively slow metabolism can accumulate, leading to adverse effects.[2] Early assessment of metabolic stability is therefore paramount, enabling medicinal chemists to prioritize compounds with favorable pharmacokinetic profiles and guide lead optimization efforts.[3]

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a number of approved drugs.[4][5] Its unique electronic and steric properties contribute to its biological activity. However, the isoxazole ring can also be a site of metabolic attack, influencing the overall stability of the molecule.[6][7] Understanding the metabolic liabilities of the "2-Isoxazol-4-YL-ethylamine" core is therefore essential for the rational design of drug candidates with improved developability.

Assessing Metabolic Stability: In Vitro Methodologies

The cornerstone of evaluating metabolic stability lies in robust and reproducible in vitro assays. These assays provide a quantitative measure of a compound's intrinsic clearance (Clint), which is the intrinsic ability of the liver to metabolize a drug, and its half-life (t1/2), the time taken for 50% of the compound to be metabolized.[8][9] The two most common in vitro systems for this purpose are liver microsomes and plasma.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[3] The microsomal stability assay is a workhorse in early drug discovery for its high-throughput nature and cost-effectiveness.[10]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Pooled human liver microsomes (HLM) are thawed at 37°C and diluted to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Test compounds and positive controls (e.g., testosterone, verapamil) are prepared as stock solutions in a suitable organic solvent (e.g., DMSO) and diluted to the final desired concentration (typically 1 µM) in the same buffer. The final organic solvent concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

    • An NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared according to the manufacturer's instructions. This system ensures a sustained supply of the essential cofactor NADPH for CYP enzyme activity.

  • Incubation:

    • The reaction is initiated by adding the NADPH-regenerating system to the pre-warmed (37°C) mixture of microsomes and the test compound.

    • A parallel incubation without the NADPH-regenerating system serves as a negative control to assess for any non-enzymatic degradation.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step precipitates the microsomal proteins and stops the enzymatic reaction.

    • The samples are then centrifuged to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • The supernatant, containing the remaining parent compound and any metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The concentration of the parent compound at each time point is determined by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percentage of compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the rate constant of elimination (k).

    • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k

    • The intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein.[11]

Caption: Workflow for Liver Microsomal Stability Assay.

Plasma Stability Assay

While the liver is the primary site of metabolism, some compounds can also be degraded by enzymes present in the blood plasma, such as esterases and amidases. The plasma stability assay is crucial for identifying compounds susceptible to this route of elimination.

Experimental Protocol: Plasma Stability Assay

  • Preparation of Reagents:

    • Pooled human plasma is thawed at 37°C.

    • Test compounds and a positive control (a compound known to be unstable in plasma) are prepared as stock solutions in a suitable organic solvent (e.g., DMSO) and diluted to the final desired concentration (typically 1 µM) in buffer.

  • Incubation:

    • The reaction is initiated by adding the test compound to the pre-warmed (37°C) plasma.

    • Aliquots are taken at specific time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination and Sample Preparation:

    • The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate plasma proteins.

    • The samples are then centrifuged.

  • LC-MS/MS Analysis:

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining is calculated, and the half-life is determined as described for the microsomal stability assay.

Comparative Metabolic Stability of Isoxazole Derivatives: A Representative Analysis

Compound IDStructureHLM t1/2 (min)HLM Clint (µL/min/mg)Reference
Leflunomide 5-methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide12 (in human plasma)Vmax = 1797 pmol/min/mg[12]
Compound A Representative 3,5-disubstituted isoxazole> 60< 5Illustrative
Compound B Representative 3,4,5-trisubstituted isoxazole2527.7Illustrative
Compound C Isoxazole with metabolically labile group< 5> 138Illustrative

Note: The data for Compounds A, B, and C are representative values to illustrate a range of metabolic stabilities and are not from a single study.

This illustrative data highlights the significant variability in metabolic stability that can be observed within the isoxazole class. Factors such as the substitution pattern on the isoxazole ring and the presence of other metabolically susceptible functional groups can dramatically influence a compound's half-life and intrinsic clearance.

Structure-Metabolism Relationships of 2-Isoxazol-4-YL-ethylamine Derivatives

The metabolic fate of a "2-Isoxazol-4-YL-ethylamine" derivative is intrinsically linked to its chemical structure. Understanding these structure-metabolism relationships (SMRs) is crucial for designing more stable analogs.

Key Metabolic Hotspots
  • Isoxazole Ring Cleavage: The N-O bond of the isoxazole ring is a potential site of metabolic cleavage. Studies on the anti-inflammatory drug leflunomide have shown that the 3-unsubstituted isoxazole ring can undergo a cytochrome P450-mediated reductive cleavage to form an α-cyanoenol metabolite.[12] This ring-opening is dependent on the presence of a proton at the C3 position. Substitution at this position can block this metabolic pathway and enhance stability.[12]

  • Oxidation of Ring Substituents: Alkyl groups attached to the isoxazole ring are susceptible to CYP-mediated oxidation. For instance, a methyl group can be hydroxylated to a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.

  • Metabolism of the Ethylamine Side Chain: The ethylamine side chain presents several potential sites for metabolism:

    • N-dealkylation: If the amine is secondary or tertiary, N-dealkylation is a common metabolic pathway.

    • Oxidative deamination: Primary amines can undergo oxidative deamination by monoamine oxidase (MAO) or other amine oxidases to form an aldehyde.

    • Oxidation of the ethyl bridge: The carbon atoms of the ethyl linker can be hydroxylated.

Metabolic_Pathways cluster_ring Isoxazole Ring Metabolism cluster_sidechain Ethylamine Side Chain Metabolism Parent 2-Isoxazol-4-YL-ethylamine Derivative Ring_Cleavage Reductive Ring Cleavage (if C3 is unsubstituted) Parent->Ring_Cleavage CYP450 Ring_Oxidation Oxidation of Ring Substituents Parent->Ring_Oxidation CYP450 N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 Deamination Oxidative Deamination Parent->Deamination MAO Bridge_Oxidation Oxidation of Ethyl Bridge Parent->Bridge_Oxidation CYP450

Caption: Potential Metabolic Pathways of 2-Isoxazol-4-YL-ethylamine Derivatives.

Strategies to Enhance Metabolic Stability

Based on the understanding of potential metabolic liabilities, several strategies can be employed to design more stable "2-Isoxazol-4-YL-ethylamine" derivatives:

  • Blocking Metabolic Hotspots:

    • Substitution at C3 of the isoxazole ring: Introducing a substituent, such as a methyl or a halogen, at the C3 position can prevent the reductive ring cleavage observed with leflunomide.[12]

    • Introduction of electron-withdrawing groups: Attaching electron-withdrawing groups to the isoxazole ring can decrease its electron density, potentially making it less susceptible to oxidative metabolism.[6]

    • Deuteration: Replacing a hydrogen atom at a metabolically labile position with its heavier isotope, deuterium, can slow down the rate of CYP-mediated bond cleavage (the kinetic isotope effect).

  • Bioisosteric Replacement:

    • Replacing the isoxazole ring: In cases where the isoxazole ring is the primary source of instability, it can be replaced with other five-membered heterocycles that may offer improved metabolic stability, such as oxazole, thiazole, or pyrazole. The choice of the bioisostere should be guided by the need to maintain the desired biological activity.

    • Modifying the ethylamine side chain: The primary amine can be incorporated into a heterocyclic ring or replaced with other functional groups that are less prone to oxidative deamination.

Conclusion

The metabolic stability of "2-Isoxazol-4-YL-ethylamine" derivatives is a multifaceted property governed by the intricate interplay of their structural features and the metabolic machinery of the body. A thorough understanding of the potential metabolic pathways and the application of rational design strategies are paramount for the development of drug candidates with optimal pharmacokinetic profiles. By employing robust in vitro assays and leveraging the principles of structure-metabolism relationships, researchers can navigate the challenges of metabolic instability and enhance the probability of success in their drug discovery endeavors. This guide serves as a foundational resource for scientists working with this promising chemical scaffold, providing both the theoretical framework and the practical considerations necessary for the design of metabolically robust molecules.

References

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 16, 1879-1890. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Kalgutkar, A. S., Nguyen, H. T., Vaz, A. D., Doan, A., Dalvie, D. K., McLeod, D. G., ... & Prakash, C. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug metabolism and disposition, 31(10), 1240-1250. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Bridges, R. J., Natale, N. R., & Patel, S. A. (2010). Isoxazole analogues bind the System xc- transporter: Structure-activity relationship and pharmacophore model. Bioorganic & medicinal chemistry, 18(1), 373-382. [Link]

  • Di, L., & Kerns, E. H. (2003). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Current opinion in chemical biology, 7(3), 402-408. [Link]

  • Słoczyńska, K., Piska, K., & Gunia-Krzyżak, A. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta pharmaceutica, 69(3), 345-361. [Link]

  • Intrinsic clearance (liver microsomes, human) - ES. (n.d.). Eurofins Discovery. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Naritomi, Y., Terashita, S., Kagayama, A., & Sugiyama, Y. (2001). Determination of intrinsic clearance and fraction unbound in human liver microsomes and in vitro-in vivo extrapolation of human hepatic clearance for marketed central nervous system drugs. Journal of pharmaceutical sciences, 90(9), 1315-1324. [Link]

  • Bowman, C. M., & Benet, L. Z. (2019). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Journal of pharmaceutical sciences, 108(7), 2245-2252. [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug metabolism and disposition, 27(11), 1350-1359. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Al-Qudah, M. A., Al-Jaber, H. I., Al-Smadi, M. L., & Abu Orabi, S. T. (2018). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules, 23(9), 2333. [Link]

  • The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Journal of Drug Discovery and Development. [Link]

  • Al-Qudah, M. A., Al-Jaber, H. I., Al-Smadi, M. L., & Abu Orabi, S. T. (2020). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules, 25(18), 4271. [Link]

  • Belskaya, N. P., Eltsov, O. S., Shevelev, S. A., & Kurbatov, S. V. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(11), 3591. [Link]

  • NOVEL PHARMACEUTICAL COMPOSITIONS COMPRISING 2-ISOXAZOLE-8-AMINOTETRALIN DERIVATIVES. (2000). WIPO Patent. [Link]

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comparison of the pharmacokinetic profiles of different isoxazole-based drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Scaffold in Drug Design

The isoxazole ring (1,2-oxazole) is a privileged scaffold in medicinal chemistry, valued for its bioisosteric resemblance to pyridine and carboxylic acids.[1] However, its pharmacokinetic (PK) behavior is non-monolithic; the substitution pattern dictates whether the ring acts as a stable pharmacophore, a metabolic liability, or a prodrug trigger.

This guide compares three distinct isoxazole-based agents—Leflunomide , Sulfisoxazole , and Valdecoxib —to illustrate divergent PK profiles ranging from unique ring-scission activation to classic renal elimination and CYP-mediated clearance.

Comparative Pharmacokinetic Profile

The following data highlights how structural variations on the isoxazole core influence ADME (Absorption, Distribution, Metabolism, Excretion) parameters.

ParameterLeflunomide (Immunomodulator)Sulfisoxazole (Antibiotic)Valdecoxib (COX-2 Inhibitor)
Role of Isoxazole Prodrug Trigger: Ring opens to form active metabolite (Teriflunomide).[2]Stable Scaffold: Core structure remains intact; N-acetylation occurs on sulfonamide.Metabolic Substrate: Ring is stable but subject to extensive CYP-mediated oxidation.
Bioavailability >80% (Rapid conversion to active metabolite)>95% (High oral absorption)83% (Linear PK)
Tmax 6–12 hours (Active Metabolite)1–4 hours~3 hours
Protein Binding >99% (Albumin)~85% (Albumin, competes with bilirubin)~98%
Half-Life (t1/2) ~2 Weeks (Due to biliary recycling)4.6–7.8 hours8–11 hours
Primary Metabolism Ring Scission: Non-CYP and CYP-mediated opening to α-cyanoenol.Acetylation: Hepatic N4-acetylation (NAT2).Oxidation: CYP3A4/2C9 hydroxylation & glucuronidation.
Elimination Route Renal (43%) & Fecal (48%)Renal (97%, ~50% as unchanged drug)Hepatic Clearance (<3% unchanged in urine)
Key PK Liability Enterohepatic recirculation prolongs washout (requires cholestyramine).Crystalluria risk due to low solubility of acetylated metabolite.[3]CYP2C9/3A4 DDI potential; genetic polymorphism effects.

Deep Dive: Mechanistic PK Analysis

Leflunomide: The Ring-Scission Activation

Leflunomide represents a rare metabolic activation where the isoxazole ring itself is the site of biotransformation. Unlike standard hydrolysis, the isoxazole N-O bond undergoes scission to form Teriflunomide (A77 1726) , an α-cyanoenol.[2][4][5]

  • Mechanism: The reaction is catalyzed by cytochrome P450 enzymes (specifically CYP1A2 and others) and can also occur non-enzymatically under basic conditions [1].

  • PK Impact: The active metabolite undergoes extensive enterohepatic recirculation (biliary recycling), resulting in an exceptionally long half-life (~14–18 days). This necessitates "washout procedures" (e.g., Cholestyramine administration) during toxicity management to interrupt the recycling loop [2].

Sulfisoxazole: Solubility & Renal Clearance

Sulfisoxazole utilizes the isoxazole ring to modulate pKa (~5.0), mimicking the PABA substrate in bacteria.

  • Metabolism: The primary metabolic pathway is N4-acetylation via N-acetyltransferase (NAT).

  • PK Impact: The acetylated metabolite (N4-acetylsulfisoxazole) has significantly lower aqueous solubility than the parent drug, particularly in acidic urine. This creates a risk of precipitation (crystalluria). The PK profile is dominated by renal filtration; thus, dose adjustments are critical in renal impairment (CrCl < 50 mL/min) [3].

Valdecoxib: CYP-Mediated Clearance

Valdecoxib (and its prodrug Parecoxib) relies on the isoxazole ring for COX-2 selectivity.

  • Metabolism: Unlike Leflunomide, the Valdecoxib isoxazole ring is relatively stable. Clearance is driven by CYP2C9 and CYP3A4 hydroxylation of the methyl group and glucuronidation of the sulfonamide moiety [4].[6]

  • PK Impact: Because clearance is enzymatic, Valdecoxib exhibits non-linear PK at high doses and is susceptible to drug-drug interactions (DDIs) with CYP inhibitors (e.g., fluconazole) [5].

Experimental Protocols (Self-Validating)

Protocol A: In Vitro Isoxazole Ring Stability (Microsomal Assay)

Objective: To differentiate between enzymatic ring opening (Leflunomide-like) and general metabolic stability (Valdecoxib-like).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (IS).

Workflow:

  • Pre-incubation: Mix 490 µL of Buffer and 5 µL of HLM (final conc. 0.5 mg/mL) in a 96-well plate. Spike with 5 µL of test compound (1 µM final, <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to "Test" wells. Add 50 µL of Buffer to "No-Cofactor Control" wells (validates chemical vs. enzymatic stability).

  • Sampling: At t = 0, 15, 30, and 60 min, transfer 50 µL aliquots into 150 µL Stop Solution.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

  • Validation Criteria:

    • Leflunomide-like profile: Rapid disappearance in "Test" wells; appearance of ring-open metabolite (+18 Da mass shift if hydrolysis, or isomeric rearrangement).

    • Chemical Instability: Disappearance in "No-Cofactor Control" indicates non-enzymatic hydrolysis (base-catalyzed).

Protocol B: Free Fraction Determination (Rapid Equilibrium Dialysis - RED)

Objective: Accurate measurement of unbound drug (


), critical for isoxazoles like Leflunomide (>99% bound).

Equipment: Thermo Scientific™ RED Device (8K MWCO inserts). Workflow:

  • Preparation: Spike plasma with test compound (e.g., 5 µM). Allow to equilibrate at 37°C for 30 min (prevents hysteresis).

  • Loading:

    • Chamber A (Red): 200 µL Spiked Plasma.

    • Chamber B (White): 350 µL PBS Buffer (pH 7.4).

  • Incubation: Seal plate. Incubate at 37°C on an orbital shaker (300 rpm) for 4 hours.

  • Matrix Matching (Critical Step):

    • Remove 50 µL from Chamber A (Plasma) → Add to 50 µL blank buffer.

    • Remove 50 µL from Chamber B (Buffer) → Add to 50 µL blank plasma.

    • Reasoning: Ensures identical matrix effects during LC-MS ionization.

  • Precipitation: Add 300 µL cold Acetonitrile/IS to both samples. Vortex and centrifuge.[7][8]

  • Calculation:

    
    
    

Visualizations

Diagram 1: Leflunomide Isoxazole Ring Scission Pathway

This diagram illustrates the unique activation pathway of Leflunomide compared to standard metabolism.

Leflunomide_Activation Leflunomide Leflunomide (Isoxazole Prodrug) Intermediate Intermediate (N-O Bond Stress) Leflunomide->Intermediate CYP1A2 / Base Teriflunomide Teriflunomide (A77 1726) (Active α-cyanoenol) Intermediate->Teriflunomide Ring Scission Elimination Elimination (Renal/Fecal) Teriflunomide->Elimination Metabolism Recirculation Biliary Recycling (Reabsorption) Teriflunomide->Recirculation Biliary Excretion Recirculation->Teriflunomide Gut Reabsorption

Caption: The bioactivation of Leflunomide involves the scission of the isoxazole N-O bond, leading to the active metabolite Teriflunomide, which is maintained in plasma via biliary recycling.[2][4][5][9]

Diagram 2: Comparative PK Liability Workflow

A decision tree for assessing isoxazole-based drug candidates.

PK_Liability_Workflow Start Isoxazole Candidate Stability Microsomal Stability (Protocol A) Start->Stability RingOpen Ring Opening? Stability->RingOpen Leflunomide_Path Leflunomide-like Profile RingOpen->Leflunomide_Path Yes (Unstable) Stable_Path Stable Scaffold RingOpen->Stable_Path No (Stable) Risk_Recycle Risk: Long t1/2 (Recirculation) Leflunomide_Path->Risk_Recycle Check Biliary Solubility Solubility Screen (Acidic pH) Stable_Path->Solubility Metabolism CYP Phenotyping Stable_Path->Metabolism Risk_Cryst Risk: Crystalluria (Sulfisoxazole-like) Solubility->Risk_Cryst Low pH Solubility Risk_DDI Risk: CYP DDI (Valdecoxib-like) Metabolism->Risk_DDI High CYP Turnover

Caption: Strategic workflow for categorizing isoxazole candidates based on ring stability, solubility, and metabolic clearance pathways.

References

  • Kalgutkar, A. S., et al. (2003).[5] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726. Drug Metabolism and Disposition.[7][10][11][12][13][14][15] Link

  • Rozman, B. (2002).[5] Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics. Link

  • Vree, T. B., et al. (1986). Pharmacokinetics, metabolism and renal excretion of sulfatroxazole and its 5-hydroxy- and N4-acetyl-metabolites in man. Biopharmaceutics & Drug Disposition. Link

  • Yuan, H., et al. (2002). Valdecoxib: A COX-2 specific inhibitor.[16] Hospital Pharmacy. Link

  • FDA Drug Approval Package. (2001). Clinical Pharmacology and Biopharmaceutics Review: Valdecoxib. Link

Sources

Safety Operating Guide

2-Isoxazol-4-YL-ethylamine: Proper Disposal & Safety Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

2-Isoxazol-4-yl-ethylamine (often found as the hydrochloride salt, CAS 1187928-51-3) is a pharmacophore building block structurally related to histamine and ibotenic acid derivatives. Proper disposal is critical not only due to its chemical hazards (corrosivity, combustibility) but also its potential biological activity as a neurotransmitter analog.

Immediate Action Required:

  • Do NOT dispose of down the drain. This compound is toxic to aquatic life and may disrupt biological wastewater treatment systems.

  • Do NOT mix with oxidizing agents or strong acids in uncontrolled waste streams.

Chemical Hazard Profile
PropertyHazard ClassificationOperational Implication
Functional Group Primary Amine (

)
Corrosive (pH > 12). Causes severe skin burns and eye damage.
Core Structure Isoxazole RingThermal Instability. The N-O bond is weak; avoid high heat (>100°C) without solvent.
Reactivity NucleophilicReacts violently with acid chlorides, anhydrides, and strong oxidizers.
RCRA Status Characteristic WasteLikely D002 (Corrosive) or D001 (Ignitable) depending on solvent.

Pre-Disposal Assessment & Segregation

Before removing the waste from the fume hood, you must characterize the stream. The causality here is simple: Segregation prevents unexpected exothermic runaway reactions in the waste drum.

The "Cradle-to-Grave" Decision Tree

This logic flow ensures you select the correct waste stream, minimizing cost and safety risks.

Waste_Decision_Tree Start Start: Waste Identification State_Check Is the waste Solid or Liquid? Start->State_Check Liquid Liquid Waste State_Check->Liquid Solid Solid Waste (Pure/Salt) State_Check->Solid pH_Check Check pH Liquid->pH_Check Acidic Acidic (pH < 4) pH_Check->Acidic Yes Basic Basic/Neutral (pH > 7) pH_Check->Basic Yes Do_Not_Mix STOP: Do Not Mix. Neutralize first. Acidic->Do_Not_Mix Risk of Exotherm Solvent_Check Organic Solvent Content? Basic->Solvent_Check Stream_A Stream A: Corrosive/Basic (High BTU Incineration) Solvent_Check->Stream_A Aqueous > 50% Stream_B Stream B: Halogenated/Non-Halogenated Organic Waste Solvent_Check->Stream_B Organic > 50% Container Original Container? Solid->Container Stream_C Stream C: Solid Hazardous Waste (Lab Pack) Container->Stream_C Double Bag/Label

Figure 1: Waste Stream Segregation Logic. Note the critical stop point at Acidic mixing.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance or Salt)

Best for: Expired shelf inventory, contaminated weighing boats, spill cleanup residues.

  • Containment: Place the solid material into a screw-cap polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Isoxazol-4-yl-ethylamine" (Write full name; do not use abbreviations).

    • Hazards: Check "Toxic" and "Corrosive".[1]

  • Lab Packing: Do not loose-dump into a 55-gallon drum. Place the small jar into a larger "Lab Pack" drum filled with vermiculite or other absorbent packing material.

  • Disposal Fate: High-temperature incineration. The nitrogen content requires incineration with a scrubber to capture NOx gases.

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors, rotovap residues.

  • Compatibility Check: Ensure the waste container is compatible with amines (HDPE or Stainless Steel; avoid Aluminum as amines can corrode it).

  • Solvent Selection:

    • If the amine is dissolved in Dichloromethane (DCM) : Segregate into "Halogenated Waste".

    • If dissolved in Methanol/Ethanol/Ethyl Acetate : Segregate into "Non-Halogenated Organic Waste".

  • pH Control:

    • Warning: If adding to a general organic waste drum, ensure the drum does not contain acid waste (e.g., acetic acid, HCl).

    • Reaction:

      
      . In a closed drum, this exotherm can pressurize the vessel.
      
  • Trace Deactivation (Optional for High Potency):

    • If the specific isoxazole derivative is highly bioactive, treat with dilute HCl to form the non-volatile hydrochloride salt before disposal. This reduces vapor pressure and inhalation risk during handling.[2]

Emergency Contingencies

Spill Response (Small Scale < 500g)
  • Evacuate & Ventilate: Amines have potent odors and can cause respiratory sensitization.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Neutralization:

    • Do NOT use water immediately (spreads the spill).

    • Cover with a dry absorbent (vermiculite or specialized amine neutralizer like citric acid powder).

  • Cleanup: Scoop absorbed material into a hazardous waste bag. Wipe surface with dilute acetic acid (vinegar) to neutralize residues, followed by soap and water.

Incompatibility Matrix

Understanding what not to do is as important as the procedure itself.

Compatibility_Matrix Amine 2-Isoxazol-4-YL-ethylamine Acids Strong Acids (HCl, H2SO4) Amine->Acids Incompatible Oxidizers Oxidizers (H2O2, Nitric Acid) Amine->Oxidizers Incompatible Anhydrides Acid Anhydrides (Acetic Anhydride) Amine->Anhydrides Incompatible Heat Violent Exotherm Acids->Heat Fire Fire / Explosion Oxidizers->Fire Anhydrides->Heat Gas Toxic Fumes (NOx) Fire->Gas

Figure 2: Chemical Incompatibility Matrix. Red nodes indicate high-risk combinations.

Regulatory & Compliance (US Focus)

  • EPA Waste Code: If the pure chemical is discarded, it is not specifically P-listed or U-listed. However, it exhibits the characteristic of Corrosivity (D002) if the pH is > 12.5. If in a flammable solvent, it carries D001 .

  • DOT Shipping (for waste transport):

    • Proper Shipping Name: Polyamines, liquid, corrosive, n.o.s. (contains 2-Isoxazol-4-yl-ethylamine).[3][4]

    • Class: 8 (Corrosive).[5]

    • Packing Group: II or III.[6]

References

  • PubChem. (n.d.).[4] 2-(Isoxazol-4-yl)ethanamine. National Library of Medicine. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal for Businesses. Retrieved from [Link]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.